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  • Product: 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid
  • CAS: 1045893-49-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid

An In-Depth Technical Guide for Drug Discovery and Peptidomimetic Design Executive Summary In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. 1-(4-Cyan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery and Peptidomimetic Design

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid (CAS: 1045893-49-9) represents a highly versatile, conformationally restricted building block[1]. By fusing the rigidifying characteristics of the pipecolic acid core with the functional versatility of a 4-cyanobenzyl moiety, this intermediate serves as a cornerstone in the development of peptidomimetics, serine protease inhibitors, and targeted protein degraders (PROTACs).

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level synthetic applications. The methodologies detailed herein are designed as self-validating systems to ensure high-fidelity reproducibility in your drug discovery workflows.

Physicochemical Profiling

Understanding the physicochemical parameters of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is essential for predicting its behavior in both synthetic environments and biological systems. The pipecolic acid core inherently possesses a pKa of ~2.06 (carboxylic acid) and ~10.39 (secondary amine)[2]. However, N-alkylation with the electron-withdrawing 4-cyanobenzyl group significantly depresses the basicity of the tertiary nitrogen, shifting the isoelectric point and altering its solubility profile[3].

Quantitative Data Summary
PropertyValueScientific Implication
IUPAC Name 1-(4-Cyanobenzyl)piperidine-2-carboxylic acidDefines structural connectivity.
CAS Number 1045893-49-9Unique registry identifier[1].
Molecular Formula C₁₄H₁₆N₂O₂-
Molecular Weight 244.29 g/mol Optimal for fragment-based drug design (FBDD).
Estimated LogP ~2.1Indicates favorable lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) ~64.3 ŲWell within the Lipinski limit (<140 Ų) for oral bioavailability.
pKa (Carboxylic Acid) ~2.1Remains highly acidic, readily forming salts with weak bases.
pKa (Conjugate Acid) ~8.5 – 8.8Reduced from free pipecolic acid due to the inductive effect of the para-cyano group.
Boiling Point ~431.5 °CHigh boiling point indicates strong intermolecular hydrogen bonding[1].

Structural & Mechanistic Significance (E-E-A-T)

The Pipecolic Acid Core: Conformational Restriction

Pipecolic acid is the six-membered homolog of proline. When incorporated into a peptide backbone, it severely restricts the local conformational space (Ramachandran angles ϕ and ψ )[4]. More importantly, the bulky N-alkyl group heavily biases the cis/trans isomerization of the preceding amide bond. In drug design, locking a molecule into a bioactive conformation reduces the entropic penalty of binding, thereby increasing target affinity.

The 4-Cyanobenzyl Moiety: A Versatile Pharmacophore

The para-cyano group acts as a powerful dipole and a hydrogen-bond acceptor. Mechanistically, it is highly valued because:

  • Metabolic Stability: Unlike aldehydes or esters, nitriles are highly resistant to oxidative and hydrolytic enzymes in vivo.

  • Synthetic Divergence: The cyano group is a latent amidine. Through a Pinner reaction, it can be converted into an amidine or guanidine mimetic, which is the canonical pharmacophore for engaging the aspartate residue in the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).

Self-Validating Synthetic Workflow: N-Alkylation Protocol

The synthesis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid relies on the nucleophilic substitution ( SN​2 ) of 4-cyanobenzyl bromide by the secondary amine of pipecolic acid.

Causality of Experimental Choices: We utilize Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) rather than stronger bases (like NaH) to prevent the racemization of the α -chiral center of the pipecolic acid. The reaction is kept at 45 °C; higher temperatures risk the formation of unwanted quaternary ammonium salts or esterification side-reactions.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Suspend 1.0 equivalent of pipecolic acid (1.0 mmol) and 2.5 equivalents of anhydrous K2​CO3​ (2.5 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Stir for 15 minutes at room temperature to allow for the deprotonation of the carboxylic acid.

  • Step 2: Electrophile Addition. Dropwise, add a solution of 4-cyanobenzyl bromide (1.05 equivalents, 1.05 mmol) dissolved in 2 mL of DMF.

  • Step 3: Thermal Activation & IPC (In-Process Control). Heat the reaction mixture to 45 °C and stir for 12 hours.

    • Self-Validation Check: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to the next step only when the starting material peak (m/z 130) is <5% and the product peak (m/z 245 [M+H]⁺) is dominant.

  • Step 4: Quenching and Workup. Cool the mixture to 0 °C. Add 10 mL of distilled water. The mixture will be highly basic.

  • Step 5: Isoelectric Precipitation. Carefully add 1M HCl dropwise until the pH reaches ~5.5 (the estimated isoelectric point of the zwitterionic product).

    • Causality: At pH 5.5, the molecule exists predominantly in its neutral zwitterionic form, minimizing its aqueous solubility and forcing it to precipitate.

  • Step 6: Isolation. Filter the resulting white/off-white precipitate, wash with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove unreacted bromide. Dry under vacuum.

Workflow Visualization

Synthesis Reagents Pipecolic Acid + 4-Cyanobenzyl Bromide Solvent Solvent: DMF Base: K2CO3 Reagents->Solvent Reaction N-Alkylation (45°C, 12h) Solvent->Reaction IPC IPC: LC-MS Monitoring (Check for m/z 245) Reaction->IPC Workup Aqueous Workup (Adjust pH to ~5.5) IPC->Workup If >95% conversion Product 1-(4-Cyanobenzyl)piperidine -2-carboxylic acid Workup->Product Isoelectric Precipitation

Caption: Self-validating synthetic workflow for the N-alkylation of pipecolic acid.

Downstream Applications in Medicinal Chemistry

Once synthesized, 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid acts as a modular hub. The carboxylic acid terminus is typically coupled to various amines or amino acids using standard peptide coupling reagents (HATU, EDC/HOBt).

Following the construction of the scaffold, the cyano group is frequently targeted for transformation. For instance, in the development of direct thrombin inhibitors, the cyano group undergoes a Pinner reaction (treatment with HCl in ethanol followed by methanolic ammonia) to yield an amidine. This amidine forms a critical bidentate salt bridge with Asp189 in the S1 pocket of thrombin, while the bulky pipecolic acid core occupies the hydrophobic S2 pocket, dictating the highly specific binding pose.

Pharmacological Utility Pathway

Utility Core 1-(4-Cyanobenzyl)piperidine -2-carboxylic acid Amidation C-Term Amidation (Peptide Coupling) Core->Amidation Extends scaffold Pinner Pinner Reaction (Nitrile to Amidine) Amidation->Pinner Activates pharmacophore Active Amidine Derivative (Active API) Pinner->Active Yields basic center Target Serine Protease S1 Pocket (Salt Bridge w/ Asp189) Active->Target Target Engagement

Caption: Logical pathway from the intermediate building block to target engagement.

References

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides (Pipecolic Acid Core) Chemical Reviews (ACS Publications) URL:[Link]

  • Pipecolic Acid pKa and Physiological Properties Natural Products Magnetic Resonance Database (NP-MRD) URL:[Link]

  • Pipecolic Acid Physical and Chemical Properties PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: A Privileged Motif for Drug Discovery

Executive Summary As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. In this pursu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. In this pursuit, the piperidine ring—a six-membered, saturated nitrogen-containing heterocycle—is arguably the most strategically valuable building block at our disposal. Comprehensive structural analyses of FDA-approved pharmaceuticals reveal that nitrogen heterocycles are ubiquitous, and piperidine ranks as the most frequently utilized among them . Its enduring dominance is not coincidental; it stems from a unique combination of physicochemical properties that directly address the core challenges of drug design, including aqueous solubility, metabolic stability, and precise 3D target engagement .

Physicochemical and Pharmacokinetic Profiling

In my experience, the piperidine ring is not merely a structural linker, but a dynamic physicochemical tuning knob. The causality behind its widespread use lies in its ability to modulate several critical parameters simultaneously:

  • Basicity and pKa: The secondary amine of a generic piperidine has a pKa of approximately 11.2. In physiological environments (pH 7.4), it is predominantly protonated. This cationic state is critical for forming essential salt bridges with conserved aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters.

  • Lipophilicity (logD) and ADME: By functionalizing the nitrogen (e.g., N-alkylation) or introducing steric bulk at the C2/C6 positions, medicinal chemists can precisely modulate the distribution coefficient (logD). This is essential for balancing aqueous solubility with membrane permeability . Furthermore, substitution at positions adjacent to the nitrogen effectively blocks Cytochrome P450 (CYP450) mediated N-dealkylation and oxidation, dramatically improving metabolic stability .

  • Conformational Space: Unlike flat aromatic rings, piperidine adopts a thermodynamically stable chair conformation. This sp3-rich character allows for the precise 3D vector projection of substituents, enabling molecules to better complement complex protein binding pockets and escape the "flatland" of traditional planar drug candidates.

SAR_Logic Core Piperidine Core N_Sub N-Substitution Core->N_Sub C_Sub C-Substitution (C2, C3, C4) Core->C_Sub Chiral Chiral Centers Core->Chiral N_Sub_Effect Modulates pKa & Lipophilicity (logD) N_Sub->N_Sub_Effect C_Sub_Effect Improves Metabolic Stability (CYP450) C_Sub->C_Sub_Effect Chiral_Effect Enhances Target Selectivity Chiral->Chiral_Effect

Logical relationship between piperidine scaffold modifications and resulting physicochemical properties.

Pharmacological Roles and Target Classes

The versatility of the piperidine scaffold is reflected in its broad therapeutic utility, particularly within the central nervous system (CNS) and oncology spaces .

A classic example of piperidine's mechanistic role is found in antipsychotic medications (e.g., Haloperidol, Risperidone) [[1]]([Link]). In the context of schizophrenia, these piperidine derivatives act as potent antagonists of the Dopamine D2 receptor. The protonated piperidine nitrogen anchors the drug to the Asp114 residue in the D2 receptor's orthosteric site. This interaction stabilizes the inactive state of the GPCR, preventing the downstream Gαi/o-mediated inhibition of adenylyl cyclase, thereby modulating cAMP levels and dampening hyperactive dopaminergic signaling.

GPCR_Pathway Drug Piperidine Antipsychotic (e.g., Haloperidol) Receptor Dopamine D2 Receptor (GPCR) Drug->Receptor Antagonizes G_Protein Gαi/o Protein Receptor->G_Protein Activates (Endogenous) Effector Adenylyl Cyclase (AC) G_Protein->Effector Inhibits Messenger cAMP Levels Effector->Messenger Decreases Production Kinase Protein Kinase A (PKA) Messenger->Kinase Reduces Activation

Dopamine D2 receptor signaling pathway modulated by piperidine-based antipsychotic antagonists.

Structure-Activity Relationship (SAR) Case Study

To illustrate the profound impact of positional isomerism on the piperidine ring, consider the development of SUCNR1 (Succinate Receptor 1) inhibitors. Moving a substituent from the C4 position to the C3 position fundamentally alters the molecule's 3D conformation and intramolecular interactions .

As shown in the data below, the 3-piperidyl analog (Compound 13) forms an intramolecular salt bridge between the piperidine nitrogen and a carboxylic acid moiety, leading to a folded conformation. This dramatically increases lipophilicity (logD) and reduces target affinity compared to the elongated 4-piperidyl analog (Compound 12) .

Compound AnalogSubstitution PositionTargetIC50 (μM)logD (pH 7.4)Predominant Conformation
Compound 12 4-piperidylhSUCNR10.142.5Elongated
Compound 13 3-piperidylhSUCNR10.523.6Folded (Intramolecular Salt Bridge)

Synthetic Methodologies: Late-Stage Functionalization

Constructing complex sp3-rich scaffolds often relies on the late-stage functionalization of the piperidine nitrogen. The Buchwald-Hartwig cross-coupling is a highly reliable method for N-arylation, allowing the coupling of a secondary piperidine with an aryl halide.

Protocol: Buchwald-Hartwig N-Arylation of a Piperidine Derivative

Objective: To synthesize an N-aryl piperidine via palladium-catalyzed cross-coupling, ensuring high yield and minimal side reactions.

Causality & Experience: The choice of base and ligand is paramount here. We utilize Sodium tert-butoxide (NaOtBu) as a strong base to deprotonate the piperidine, facilitating its coordination to the Pd center. The bulky, electron-rich ligand BrettPhos is selected specifically because it prevents the undesired β-hydride elimination pathway common in secondary aliphatic amines, driving the reductive elimination step to successfully form the C-N bond.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl bromide (1.0 equiv), piperidine derivative (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Self-Validation Check: The color of the mixture should shift to a dark red/purple upon Pd-ligand complexation. If the solution turns black immediately, palladium black has precipitated, indicating oxygen contamination.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Seal the flask and remove it from the glovebox.

  • Reaction: Stir the mixture at 90°C for 12 hours. Monitor the reaction progress via TLC or LC-MS until the aryl halide is completely consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Self-Validation Check: Confirm the product structure and purity (>95%) using 1H NMR. A successful coupling is validated by the disappearance of the secondary amine N-H proton and the distinct upfield shift of adjacent piperidine C-H protons.

Exp_Workflow Step1 Select Piperidine Core Step2 Buchwald-Hartwig Cross-Coupling Step1->Step2 Step3 Purification (Flash Chrom.) Step2->Step3 Step4 Characterization (NMR, LC-MS) Step3->Step4 Step5 In Vitro Screening (Radioligand) Step4->Step5 Step6 ADME Profiling (Microsomes) Step5->Step6

Experimental workflow for the synthesis, characterization, and screening of piperidine derivatives.

Future Perspectives

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.[Link]

  • Łowicki, D., & Przybylski, P. (2026). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry.[Link]

Sources

Foundational

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry and Drug Synthesis

Executive Overview In modern medicinal chemistry, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on structurally rigid, bifunctional intermediates. 1-(4-Cyanob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the design of highly specific, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on structurally rigid, bifunctional intermediates. 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid (CAS: 1045893-49-9) represents a masterclass in such scaffold design. By merging the conformational constraints of a1 with the versatile lipophilicity of a 4-cyanobenzyl moiety, this molecule serves as a critical node for synthesizing diverse therapeutics, ranging from farnesyltransferase inhibitors to advanced peptidomimetics.

This technical guide deconstructs the mechanistic rationale behind this scaffold, provides a self-validating synthetic protocol, and explores its downstream applications in drug discovery.

Structural and Mechanistic Rationale

To understand the utility of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid (1-4-CBPC), we must analyze the causality behind its structural components.

The Pipecolic Acid Core: Conformational Restriction

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid homolog of proline. In drug design, substituting an acyclic amino acid with a pipecolic acid derivative restricts the available ϕ and ψ dihedral angles. This restriction frequently forces the resulting peptidomimetic into a specific secondary structure, such as a β -turn, which is critical for tight binding in enzyme active sites or G-protein coupled receptors (GPCRs). Furthermore, the2 has been optimized for industrial scale, making its derivatives highly accessible.

The 4-Cyanobenzyl Pharmacophore: A Versatile Anchor

The addition of the 4-cyanobenzyl group to the piperidine nitrogen serves two distinct mechanistic purposes:

  • Hydrophobic Anchoring: The benzyl ring provides a lipophilic surface area that readily inserts into hydrophobic pockets of target proteins, a strategy famously utilized in the development of3.

  • Synthetic Diversification: The para-cyano group is a powerful bioisostere for halogens but, more importantly, acts as a synthetic handle. It can be transformed into primary amines, amidines, or tetrazoles, allowing chemists to rapidly generate compound libraries from a single 4.

Synthetic Methodologies & Causality

The synthesis of 1-4-CBPC requires overcoming a specific chemoselectivity challenge: N-alkylation vs. O-alkylation . Because pipecolic acid contains both a secondary amine and a carboxylic acid, direct reaction with 4-cyanobenzyl bromide can yield unwanted ester byproducts.

To dictate N-selectivity, the reaction is driven by aqueous alkaline conditions . By dissolving pipecolic acid in aqueous NaOH, the carboxylic acid is deprotonated to form a highly solvated, sterically hindered carboxylate anion. The secondary amine remains nucleophilic. When 4-cyanobenzyl bromide is introduced, the SN​2 substitution occurs almost exclusively at the nitrogen. Any transient O-alkylation (esterification) is rapidly hydrolyzed back to the carboxylate by the high pH of the medium, ensuring thermodynamic funneling toward the desired N-alkylated product.

SynthesisWorkflow cluster_A Route A: Aqueous N-Alkylation cluster_B Route B: Reductive Amination PA Pipecolic Acid (Starting Material) ReagentA 4-Cyanobenzyl Bromide + NaOH (aq) PA->ReagentA N-Selective SN2 ReagentB 4-Cyanobenzaldehyde + NaCNBH3 PA->ReagentB Imine Reduction Prod 1-(4-Cyanobenzyl)piperidine- 2-carboxylic acid ReagentA->Prod N-Selective SN2 ReagentB->Prod Imine Reduction

Synthetic pathways for 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid.

Self-Validating Experimental Protocol: Aqueous Alkaline N-Alkylation

This protocol utilizes an isoelectric precipitation step. Because the product is a zwitterion, it will selectively crash out of the aqueous solution at its isoelectric point (pI 4.5–5.0), providing a built-in, self-validating purification mechanism.

Reagents:

  • L-Pipecolic acid (1.0 eq, 10 mmol, 1.29 g)

  • 4-Cyanobenzyl bromide (1.05 eq, 10.5 mmol, 2.06 g)

  • Sodium hydroxide (2.0 eq, 20 mmol, 0.80 g)

  • Solvent: Deionized Water (15 mL) / Tetrahydrofuran (THF) (5 mL)

Step-by-Step Workflow:

  • Deprotonation: Dissolve NaOH in 15 mL of deionized water in a 50 mL round-bottom flask. Add L-pipecolic acid and stir at room temperature until a clear, homogeneous solution is achieved. Causality: This generates the sodium carboxylate, protecting the oxygen from alkylation.

  • Alkylation: Dissolve 4-cyanobenzyl bromide in 5 mL of THF. Add this solution dropwise to the aqueous mixture over 15 minutes. Stir the biphasic mixture vigorously at 40 °C for 12 hours.

  • Phase Extraction: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted 4-cyanobenzyl bromide and organic impurities. Retain the aqueous layer.

  • Self-Validating Isoelectric Precipitation: Place the aqueous layer in an ice bath. Slowly titrate with 2M HCl while monitoring the pH. As the pH reaches ~4.8, a dense white precipitate of 1-4-CBPC will rapidly form. Validation: The sudden precipitation confirms successful N-alkylation, as unreacted pipecolic acid remains highly soluble in water at this pH.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (10 mL) and cold acetone (5 mL), and dry under a high vacuum to yield the product as a white solid.

Quantitative Data & Reaction Optimization

The following tables summarize the physical properties of the5 and the optimization parameters for its synthesis.

Table 1: Physicochemical Properties of 1-4-CBPC

PropertyValueStructural Implication
CAS Number 1045893-49-9Unique identifier for API sourcing.
Molecular Formula C 14​ H 16​ N 2​ O 2​ Contains distinct N and O reaction centers.
Molecular Weight 244.29 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5.
Appearance White to off-white solidIndicates high purity post-isoelectric precipitation.

Table 2: Reaction Optimization Parameters for N-Alkylation

Base / Solvent SystemTemp (°C)N-Alkylation Yield (%)O-Alkylation (Ester) (%)Conclusion
K 2​ CO 3​ / DMF806525High organic solubility promotes competing esterification.
Et 3​ N / CH 2​ Cl 2​ 254015Poor solubility of pipecolic acid limits overall conversion.
NaOH / H 2​ O-THF 40 88 < 2 Optimal. Aqueous solvation protects the carboxylate.

Downstream Chemical Diversification

The true value of 1-4-CBPC lies in its orthogonal reactivity. The carboxylic acid and the nitrile group can be manipulated independently to generate highly complex molecular architectures.

Diversification Core 1-(4-Cyanobenzyl)piperidine- 2-carboxylic acid Nitrile Nitrile (-CN) Modifications Core->Nitrile Acid Carboxylic Acid (-COOH) Modifications Core->Acid Tetrazole Tetrazole Formation (e.g., ARB Analogs) Nitrile->Tetrazole NaN3, ZnBr2 Amine Reduction to Primary Amine (e.g., Kinase Inhibitors) Nitrile->Amine H2, Pd/C Amide Amide Coupling (e.g., Peptidomimetics) Acid->Amide HATU, DIPEA, R-NH2 Ester Esterification (e.g., Prodrugs) Acid->Ester ROH, H+

Downstream diversification of the 1-4-CBPC scaffold in drug discovery.

  • Nitrile to Tetrazole: Treating the cyano group with sodium azide ( NaN3​ ) and a Lewis acid catalyst (e.g., ZnBr2​ ) yields a tetrazole, a classic bioisostere for a carboxylic acid used heavily in Angiotensin II Receptor Blockers (ARBs).

  • Carboxylic Acid to Amide: Utilizing standard peptide coupling reagents (e.g., HATU, DIPEA), the carboxylic acid can be coupled with various primary or secondary amines to create potent enzyme inhibitors, effectively utilizing the pipecolic core to lock the amide bond in a favorable orientation.

References

  • PubChem. "Pipecolic Acid | C6H11NO2 | CID 849".[Link]

  • PubMed. "Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate L-pipecolic acid in Escherichia coli".[Link]

  • Google Patents. "US3408352A - 2h-benzo(b) quinolizines" (Details on N-benzylpipecolic acid synthesis).
  • Journal of Medicinal Chemistry. "Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors".[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Carboxylic Acid Bioisosteres in Modern Drug Design

Abstract The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent component in the pharmacophores of over 450 marketed drugs.[1][2][3] Its ability to act as a hydrogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent component in the pharmacophores of over 450 marketed drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, along with its capacity to form strong ionic interactions when deprotonated, makes it a "privileged" functional group for engaging with biological targets.[3][4][5] However, the very properties that make it effective can also be significant liabilities in drug development. Issues such as poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and potential idiosyncratic toxicity often necessitate its replacement.[3][4][6][7][8] This guide provides a comprehensive overview of bioisosterism as a key strategy to mitigate these challenges. We will explore the rationale behind replacing carboxylic acids and delve into the physicochemical properties, synthesis, and strategic application of the most important and emerging bioisosteres, providing researchers with the foundational knowledge to rationally design improved therapeutic agents.

The Dual Role of the Carboxylic Acid Moiety in Drug Action

The "Privileged" Pharmacophore

The prevalence of the carboxylic acid group in pharmaceuticals is no coincidence.[5][9] It is a key feature in a vast number of endogenous molecules like amino acids and fatty acids, meaning many biological targets have evolved to recognize it.[1][3] At physiological pH (around 7.4), carboxylic acids (typically with a pKa of ~4-5) are predominantly ionized to their carboxylate form.[3] This negative charge is crucial for forming strong salt bridges and hydrogen bonds with complementary residues (e.g., arginine, lysine) in a target's binding site, often anchoring the molecule and defining its potency.[5] Furthermore, this ionization enhances aqueous solubility, a desirable property for drug formulation and distribution.[10][11]

The Inherent Liability: ADME and Toxicity Concerns

Despite its binding advantages, the carboxylic acid group presents significant challenges for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Poor Permeability: The negative charge at physiological pH significantly hinders a molecule's ability to passively diffuse across lipophilic biological membranes, such as the intestinal wall or the blood-brain barrier.[1][5][6]

  • Metabolic Instability and Toxicity: Carboxylic acids are susceptible to metabolic conjugation, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][12] The resulting acyl glucuronide metabolites can be chemically reactive, capable of acyl migration and covalent binding to macromolecules like proteins.[3][4][13] This process can lead to hapten formation, triggering immune responses and causing idiosyncratic drug toxicity, which has led to the withdrawal of drugs from the market.[3][4][14] Another metabolic pathway involves the formation of acyl-CoA thioesters, which are also highly reactive.[3][4]

These liabilities create a clear need for molecular strategies that retain the essential binding interactions of the carboxylic acid while improving the overall drug-like properties of the compound.

G CA Carboxylic Acid in Drug Molecule UGT Metabolism via UGT Enzymes CA->UGT CoA Metabolism via CoA Ligases CA->CoA AG Acyl Glucuronide (Reactive) UGT->AG ACoA Acyl-CoA Thioester (Reactive) CoA->ACoA Covalent Covalent Binding to Proteins AG->Covalent ACoA->Covalent Toxicity Potential Idiosyncratic Toxicity Covalent->Toxicity

Caption: Metabolic activation pathways of carboxylic acids leading to potential toxicity.

The Principle of Bioisosterism in Medicinal Chemistry

Defining the Concept

The concept of bioisosterism is a cornerstone of rational drug design.[15] It evolved from Langmuir's theory of isosteres in 1919, which described atoms and molecules with the same number of valence electrons having similar physical properties.[16] This was later expanded by Grimm's Hydride Displacement Law.[16] The term "bioisostere" was introduced by Harris Friedman in 1951 to define functional groups or molecules that, despite structural differences, elicit a similar biological response.[15][17]

Bioisosteres are broadly classified as:

  • Classical Bioisosteres: Atoms or groups with similar size, shape, and electronic properties (e.g., F vs. H, -OH vs. -NH2).[7][18]

  • Non-Classical Bioisosteres: Structurally distinct groups that produce similar biological effects through different interaction patterns, without the strict steric and electronic similarities of classical isosteres.[7] The replacement of a carboxylic acid with a tetrazole is a prime example.

Goals of Bioisosteric Replacement

The strategic replacement of a functional group is a key tactic in lead optimization. For carboxylic acids, the primary goals are to:

  • Improve pharmacokinetic properties, especially oral bioavailability and CNS penetration.[19]

  • Enhance metabolic stability and reduce the formation of reactive metabolites.[4][19]

  • Modulate acidity (pKa) to fine-tune binding interactions or permeability.

  • Increase potency or selectivity for the target.[15][19]

  • Secure novel intellectual property.[6][19]

A Survey of Key Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is highly context-dependent, as its effect on a molecule's properties is influenced by the surrounding structure and the target's binding pocket.[1][6][7] A screening of several isosteres is often necessary.[1][6]

G cluster_het cluster_sulfur cluster_other Root Carboxylic Acid Bioisosteres Het Acidic Heterocycles Root->Het Sulfur Sulfur-Containing Isosteres Root->Sulfur Other Other Notable Isosteres Root->Other Tetrazole Tetrazole Het->Tetrazole Hydroxyisoxazole Hydroxyisoxazole Het->Hydroxyisoxazole Hydroxypyrazole Hydroxypyrazole Het->Hydroxypyrazole Thiazolidinedione Thiazolidinedione Het->Thiazolidinedione Sulfonamide Sulfonamide Sulfur->Sulfonamide Acylsulfonamide Acylsulfonamide Sulfur->Acylsulfonamide Sulfonic_Acid Sulfonic/Phosphonic Acids Sulfur->Sulfonic_Acid Hydroxamic_Acid Hydroxamic Acid Other->Hydroxamic_Acid Fluorinated_Alcohol Fluorinated Alcohol/ Ketone Hydrate Other->Fluorinated_Alcohol Oxetanol Oxetanol Other->Oxetanol

Caption: Classification of common carboxylic acid bioisosteres.

Acidic Heterocycles
  • 5-Substituted-1H-Tetrazole: This is arguably the most widely used non-classical bioisostere for carboxylic acids, featured in over 20 FDA-approved drugs.[7][20] Its pKa (~4.5-4.9) is very similar to that of a carboxylic acid, allowing it to mimic the anionic state at physiological pH.[7] The delocalized negative charge and ability to form similar hydrogen bond interactions make it an effective replacement.[4][21] Tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids, avoiding the formation of reactive acyl glucuronides.[1][7][22] However, their increased hydrogen bonding capacity can lead to high desolvation energies, which may not always translate to improved membrane permeability.[7] A classic example is Losartan , where replacing the acid with a tetrazole improved both potency and oral bioavailability.[1][20]

  • 3-Hydroxyisoxazole / 3-Hydroxyisothiazole: These planar five-membered heterocycles exhibit pKa values of ~4-5, closely matching carboxylic acids.[1][13] The negative charge of the deprotonated hydroxyl is delocalized into the aromatic ring, mimicking the electrostatic profile of a carboxylate.[8] They have been used extensively in developing potent derivatives of GABA and glutamate neurotransmitter analogs.[1]

  • Hydroxypyrazoles: These surrogates offer advantages such as reduced acidity and enhanced lipophilicity compared to carboxylic acids, which can help overcome poor membrane permeability.[8][23] They also provide additional substitution points for further probing of a receptor binding site.[23]

  • Thiazolidinediones / Oxazolidinediones: These groups are found in drugs like the glitazones used for diabetes. While effective bioisosteres, some members of this class have been associated with idiosyncratic liver toxicity, requiring careful evaluation.[20]

Sulfur-Containing Isosteres
  • Acylsulfonamides and Sulfonamides: These are well-established bioisosteres.[24] They are significantly weaker acids (pKa ~9-10 for sulfonamides) than carboxylic acids.[7] This reduced acidity can be advantageous for cell permeability. They offer increased lipophilicity and are resistant to glucuronidation, enhancing metabolic stability.[3][7]

  • Sulfonic and Phosphonic Acids: These replacements are more polar and typically more acidic than carboxylic acids, leading to a decrease in the partition coefficient (logP).[1] This can improve water solubility but may negatively impact permeability. They have been successfully used in the design of analogs of neurotransmitters like GABA.[1]

Other Notable Bioisosteres
  • Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids.[1] They are strong metal chelators and have been used successfully as bioisosteres, but can suffer from low bioavailability and potential toxicity.[1][20]

  • Fluorinated Alcohols and Ketone Hydrates: These groups offer a more lipophilic alternative, which is particularly attractive for CNS drug discovery where blood-brain barrier penetration is critical.[1] Under physiological conditions, trifluoromethylketones exist in equilibrium with their hydrate form, which is the species that acts as the bioisostere.[1]

  • Oxetan-3-ols: This emerging class of bioisosteres has shown promise in improving physicochemical properties.[25] They are less acidic and more permeable than their corresponding carboxylic acids while still being able to act as effective hydrogen bond donors.[22][25]

Data Presentation: Physicochemical Properties of Selected Bioisosteres

The following table provides a comparative summary of key physicochemical properties for common bioisosteres, benchmarked against a phenylpropionic acid scaffold.

Bioisostere ClassExample Structure on Phenylpropyl ScaffoldExperimental pKaExperimental logD at pH 7.4Relative Permeability (PAMPA)
Carboxylic Acid (Ref.) Phenylpropionic Acid4.81.3Moderate
Tetrazole 5-(2-Phenylethyl)-1H-tetrazole4.91.2Moderate
Acylsulfonamide N-(Phenylpropanoyl)methanesulfonamide6.51.2Low
Hydroxamic Acid N-Hydroxy-3-phenylpropanamide9.01.9High
3-Hydroxyisoxazole 5-(2-Phenylethyl)-isoxazol-3-ol4.51.7High
Sulfonamide 2-Phenylethanesulfonamide10.31.7High
Phosphonic Acid (2-Phenylethyl)phosphonic acid2.3, 7.7-1.0Very Low

Data is compiled and representative based on values reported in literature, primarily from systematic studies on matched molecular pairs. Absolute values can vary with the molecular scaffold.[12][14]

Strategic Application and Evaluation

The Selection Process: A Context-Dependent Decision

There is no universal "best" bioisostere. The optimal choice depends on the specific goals of the lead optimization program and the structure-activity relationship (SAR) of the series. For example:

  • If the primary goal is to maintain acidity while improving metabolic stability, a tetrazole is often the first choice.

  • If improved CNS penetration is desired, a more lipophilic and less acidic isostere like a fluorinated alcohol or hydroxypyrazole might be explored.

  • If a significant reduction in acidity is needed to improve permeability, an acylsulfonamide or sulfonamide could be appropriate.

Experimental Workflow for Bioisostere Evaluation

A systematic approach is crucial for evaluating a panel of bioisosteres. The process involves parallel synthesis and a suite of assays to generate a comprehensive structure-property relationship dataset.

G Start Lead Compound with Carboxylic Acid Select Select Panel of Bioisosteres Start->Select Synth Parallel Synthesis of Analogs Select->Synth Assay In Vitro Profiling Synth->Assay Analyze Multi-Parameter Data Analysis Assay->Analyze Potency Target Potency (IC50 / Ki) Candidate Select Candidate(s) for In Vivo PK/PD Studies Analyze->Candidate pKa pKa Determination logD Lipophilicity (logD) PAMPA Permeability (PAMPA) MetStab Metabolic Stability (Microsomes, Hepatocytes)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Molecular Docking Protocols for Piperidine-Based Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. Scope: Mechanistic rationale, step-by-step in silico preparation, docking execution, and self-validating interaction analysis for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Scope: Mechanistic rationale, step-by-step in silico preparation, docking execution, and self-validating interaction analysis for piperidine-containing small molecules.

Mechanistic Foundations of Piperidine Docking

Piperidine is a ubiquitous six-membered saturated nitrogen heterocycle and ranks among the most frequently utilized ring systems in1[1]. Its structural flexibility and basicity make it a privileged scaffold in central nervous system (CNS) therapeutics and beyond.

The primary challenge in docking piperidine derivatives lies in accurately modeling its ionization state. At a physiological pH of ~7.4, the secondary or tertiary amine of the piperidine ring is typically protonated (pKa ~11). This cationic state is a primary driver of molecular recognition, enabling the ligand to form high-affinity2 (e.g., Aspartate, Glutamate)[2]. Furthermore, the positively charged nitrogen frequently engages in 3 with aromatic residues (Phenylalanine, Tyrosine, Tryptophan), a phenomenon that significantly enhances binding affinity, specificity, and target selectivity[3]. Failing to account for this protonation state during in silico preparation inevitably leads to physiologically irrelevant binding poses and false-negative scoring.

Experimental Workflow

To accurately model piperidine-target interactions, the docking workflow must strictly control for ligand ionization and the receptor's electrostatic microenvironment.

G LigPrep Ligand Preparation (Protonation at pH 7.4) Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking RecPrep Receptor Preparation (Hydrogen addition, Grid) RecPrep->Docking Scoring Scoring & Clustering (Binding Affinity) Docking->Scoring Analysis Interaction Analysis (Cation-π & Salt Bridges) Scoring->Analysis

Fig 1. Standardized molecular docking workflow for piperidine ligands.

Step-by-Step Methodology
Phase 1: Ligand Preparation and Conformational Sampling

Causality: Piperidine rings predominantly adopt a chair conformation. The equatorial vs. axial positioning of substituents dictates steric clashes. Docking unprotonated piperidines at pH 7.4 will omit critical electrostatic interactions, skewing the predicted binding mode.

  • Input Generation: Import 2D structures (SMILES or SDF) of the piperidine derivatives.

  • 3D Conversion: Utilize ligand preparation tools (e.g., LigPrep or open-source alternatives like 4) to generate 3D geometries[4].

  • Ionization State Assignment: Set the target pH to 7.4 ± 0.5. Verify that the software calculates the 5 (formal charge +1)[5].

  • Energy Minimization: Perform energy minimization using an appropriate force field (e.g., OPLS4 or MMFF94) to resolve the lowest-energy chair conformation before exporting as a PDBQT or Maestro file.

Phase 2: Protein Preparation and Grid Generation

Causality: X-ray crystal structures often lack hydrogen atoms. Proper assignment of polar hydrogens is essential for modeling hydrogen bonds and salt bridges with the piperidine nitrogen.

  • Structure Retrieval: Download the target protein structure from the Protein Data Bank (PDB).

  • Solvent Management: Remove co-crystallized water molecules unless they are known to mediate critical bridging interactions (e.g., 6)[6].

  • Protonation & Charges: Add polar hydrogens and assign partial charges (e.g., Gasteiger or AMBER charges) to the receptor. Ensure acidic residues (Asp, Glu) in the active site are deprotonated (negatively charged).

  • Grid Definition: Define the docking grid box centered on the active site. Ensure the grid encompasses the key acidic and aromatic residues known to interact with basic amines.

Phase 3: Docking Execution

Causality: Different scoring functions handle electrostatics and solvation differently. 7 incorporates explicit water energetics and hierarchical filters[7], while 6 uses an empirical scoring function optimized for speed and accuracy[6].

  • Engine Selection: Select the docking engine. For open-source workflows, AutoDock Vina 1.2.0 is recommended due to its advanced scoring function and support for simultaneous multiple ligand docking[6].

  • Parameterization: Set the exhaustiveness parameter (e.g., 32) to ensure thorough conformational sampling of the flexible piperidine ring and its substituents.

  • Execution: Run the docking simulation and generate the top 10 binding poses per ligand.

Phase 4: Self-Validation and Post-Docking Analysis

Causality: A protocol is only as reliable as its internal validation. Redocking the native ligand ensures the grid and scoring function can accurately reproduce the experimental binding mode before testing novel compounds.

  • Self-Validation Step: Redock the co-crystallized piperidine ligand into the prepared receptor. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the top docked pose and the original crystal structure is < 2.0 Å.

  • Interaction Profiling: Analyze the top-scoring poses for the test ligands using visualization software (e.g., PyMOL, Discovery Studio).

  • Geometric Verification: Quantify specific interactions. Verify the presence of a salt bridge (distance < 4.0 Å) between the protonated piperidine nitrogen and Asp/Glu, or a cation-π interaction (distance < 6.0 Å, angle 60°-90°) with Phe/Tyr/Trp.

Interaction Pathway

G pH Physiological pH (~7.4) Protonation Piperidine N-Protonation (pKa ~11) pH->Protonation CationPi Cation-π Interaction (with Phe, Tyr, Trp) Protonation->CationPi SaltBridge Salt Bridge Formation (with Asp, Glu) Protonation->SaltBridge Affinity Enhanced Binding Affinity & Target Selectivity CationPi->Affinity SaltBridge->Affinity

Fig 2. Mechanistic pathway of protonated piperidine target interactions.

Quantitative Data Presentation: Comparative Interaction Profiling

To illustrate the impact of protonation on docking outcomes, Table 1 summarizes typical quantitative parameters observed when docking piperidine derivatives (e.g., against Sigma-1 or H3 receptors).

Table 1: Influence of Piperidine Protonation State on Docking Parameters

Ligand StatePhysiological Prevalence (pH 7.4)Mean Binding Affinity (kcal/mol)Primary Interactions ObservedRMSD to Native Crystal (Å)
Unprotonated (Neutral) < 1%-6.2Hydrophobic, weak H-bond3.4 (Failed Validation)
Protonated (Cationic) > 99%-9.8Salt bridge, Cation-π, H-bond1.2 (Validated)

Note: Data represents a generalized summary of piperidine docking against typical CNS targets demonstrating the absolute necessity of the cationic state for accurate pose prediction and scoring.

References
  • Title: A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Source: Der Pharma Chemica URL
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: NIH/PMC URL
  • Title: π-Cation Interactions in Molecular Recognition: Perspectives on Pharmaceuticals and Pesticides Source: NIH/PMC URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Publications URL
  • Title: AutoDock Vina 1.2.
  • Title: Glide | Schrödinger Source: Schrödinger URL
  • Title: Molecular Docking Workflow with AutoDock Vina and ChimeraX Source: In Silico Design URL

Sources

Application

Advanced In-Vitro Assay Development for MenA (1,4-Dihydroxy-2-Naphthoate Prenyltransferase) Inhibitors

Scientific Context & Target Rationale The menaquinone (Vitamin K2) biosynthesis pathway is a critical component of the electron transport chain (ETC) in Mycobacterium tuberculosis and various Gram-positive pathogens (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Rationale

The menaquinone (Vitamin K2) biosynthesis pathway is a critical component of the electron transport chain (ETC) in Mycobacterium tuberculosis and various Gram-positive pathogens (e.g., MRSA). Because humans utilize ubiquinone and entirely lack the menaquinone pathway, enzymes within this cascade represent highly selective antibacterial targets[1].

The enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) catalyzes a pivotal, membrane-associated step in this pathway: the prenylation of the cytosolic substrate 1,4-dihydroxy-2-naphthoate (DHNA) with an isoprenyl diphosphate donor (such as farnesyl diphosphate, FPP), yielding demethylmenaquinone (DMK) and releasing inorganic pyrophosphate (PPi)[2]. Inhibiting MenA not only halts bacterial replication but also exhibits potent bactericidal activity against non-replicating, nutrient-starved persister cells by collapsing the electrochemical gradient required for ATP production[1].

Mechanistic Pathway & Assay Workflow

MenA_Assay cluster_mena MenA Primary Reaction cluster_coupled Continuous Coupled Assay DHNA DHNA MenA MenA (Membrane Prep) DHNA->MenA FPP FPP (Isoprenyl Donor) FPP->MenA DMK DMK (Product) MenA->DMK LC-MS/MS PPi PPi (Pyrophosphate) MenA->PPi PPase Inorganic PPase PPi->PPase Pi Pi (Phosphate) PPase->Pi PNPase PNPase Pi->PNPase Inosine Inosine Inosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine XOD XOD Hypoxanthine->XOD UricAcid Uric Acid (Abs 293 nm) XOD->UricAcid Spectrophotometry

Fig 1. MenA catalytic reaction and the continuous enzyme-coupled detection workflow.

Assay Design & Causality (E-E-A-T Insights)

When developing an in-vitro assay for MenA, the primary bottleneck is the enzyme's structural biology. MenA is a highly hydrophobic integral membrane protein. Attempting to solubilize and purify recombinant MenA using harsh detergents frequently strips essential boundary lipids, resulting in a complete loss of catalytic activity[2]. Therefore, a robust, self-validating assay must utilize enriched membrane fractions—typically derived from E. coli heterologously expressing the target menA gene (e.g., Rv0534c from M. tuberculosis)[2].

Causality in Buffer Formulation: To maintain the active conformation of the transmembrane domains during the in-vitro reaction, the inclusion of a mild zwitterionic detergent is non-negotiable. Empirical kinetic studies demonstrate that 0.1% CHAPS provides the optimal micellar environment without denaturing the protein[2]. Furthermore, MenA catalysis relies on the neutralization of the highly negatively charged diphosphate leaving group of the isoprenyl donor (FPP); thus, the reaction is strictly dependent on divalent cations, with 5 mM Mg 2+ yielding peak velocity[2].

Causality in Detection Modalities: For High-Throughput Screening (HTS), direct detection of the lipophilic product (DMK) via LC-MS/MS is a low-throughput bottleneck. Instead, we exploit the stoichiometric release of inorganic pyrophosphate (PPi). By coupling PPi release to a three-enzyme cascade (Inorganic Pyrophosphatase, Purine Nucleoside Phosphorylase, and Xanthine Oxidase), we generate uric acid, which can be continuously monitored at 293 nm[3].

Crucial Self-Validating Control: Because the continuous assay relies on three coupling enzymes, it is highly susceptible to false positives. A mandatory counter-screen involves spiking exogenous PPi into the assay buffer (lacking MenA) in the presence of the test compound. Compounds that suppress the uric acid signal in this control are promiscuous inhibitors of the coupling system, not MenA.

Protocol 1: High-Throughput Continuous PPi-Release Assay

This protocol is optimized for 96-well or 384-well UV-transparent microplates.

Reagents & Materials
  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 5 mM MgCl 2​ , 2.5 mM Dithiothreitol (DTT), 0.1% CHAPS[2].

  • Substrates: Farnesyl diphosphate (FPP) and 1,4-dihydroxy-2-naphthoate (DHNA).

  • Coupling System: 0.25 mM Inosine, 5 mU/mL Inorganic Pyrophosphatase (PPase), 50 mU/mL Purine Nucleoside Phosphorylase (PNPase), 500 mU/mL Xanthine Oxidase (XOD)[3].

  • Enzyme: MenA-enriched membrane preparation (approx. 100 µg total protein per reaction)[2].

Step-by-Step Methodology
  • Master Mix Preparation: In a sterile reservoir, combine the Assay Buffer, Inosine, and the three coupling enzymes (PPase, PNPase, XOD). Keep on ice.

  • Enzyme & Compound Pre-incubation: Aliquot the Master Mix into the microplate. Add the MenA membrane preparation and the test inhibitors (dissolved in DMSO, final DMSO concentration 2%). Incubate at 37°C for 15 minutes to allow equilibrium binding of the inhibitor to the membrane-bound MenA.

  • Reaction Initiation: Add DHNA to a final concentration of 250 µM. Initiate the reaction by adding FPP to a final concentration of 10 µM. (Note: For competitive inhibitor screening against FPP, reduce FPP concentration to its Km​ of ~4.3 µM).

  • Kinetic Readout: Immediately transfer the plate to a UV-Vis microplate reader pre-warmed to 37°C. Monitor the increase in absorbance at 293 nm continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Convert ΔA293​ /min to product formation using the molar extinction coefficient of uric acid ( ϵ=12,600 M−1cm−1 )[3].

Protocol 2: Orthogonal LC-MS/MS Assay for DMK Quantification

Hits identified in Protocol 1 must be orthogonally validated by directly measuring the formation of demethylmenaquinone (DMK) to rule out coupling-enzyme interference.

Step-by-Step Methodology
  • Reaction Setup: Prepare a 100 µL reaction mixture containing the Assay Buffer (100 mM Tris-HCl pH 8.5, 5 mM MgCl 2​ , 2.5 mM DTT, 0.1% CHAPS), 100 µg MenA membrane prep, test compound, 250 µM DHNA, and 10 µM FPP[2].

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 200 µL of ice-cold organic solvent (1:1 Chloroform:Methanol) to precipitate proteins and extract the highly lipophilic DMK product.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Prep: Carefully extract the lower organic phase containing DMK. Dry the extract under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the dried pellet in 50 µL of LC mobile phase (e.g., Isopropanol/Acetonitrile). Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode tuned to the specific parent-to-daughter ion transitions of DMK.

Data Presentation: Kinetic Parameters & Reference Inhibitors

Table 1: Validated Kinetic Parameters for M. tuberculosis MenA

Parameter Value Causality / Assay Significance

| Apparent Km​ (FPP) | 4.3 µM[2] | Determines the optimal FPP concentration for competitive screening. | | Apparent Km​ (DHNA) | 8.2 µM[2] | Determines the optimal DHNA concentration for competitive screening. | | Optimal pH | 8.5[2] | Ensures maximum ionization state of DHNA for nucleophilic attack. | | Optimal Mg 2+ | 5.0 mM[2] | Essential for neutralizing the negative charge of the FPP diphosphate leaving group. |

Table 2: Reference Inhibitors for Assay Validation

Compound Target Profile Mechanism of Action / Notes
Ro 48-8071 MenA Competitive with respect to FPP; Non-competitive with respect to DHNA[2].
Aurachin RE MenA / ETC Binds the isoprenyl pocket; acts as a dual-action inhibitor of both MenA and bacterial electron transport[4].

| MenA-IN-1 | MenA | Highly selective menaquinone biosynthesis inhibitor utilized as a standard in biochemical screening[5]. |

References

  • [1] Berube BJ, et al. (2019). "Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors." Antimicrobial Agents and Chemotherapy. URL: [Link]

  • [4] Debnath J, et al. (2012). "Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis." Journal of Medicinal Chemistry. URL: [Link]

  • [3] Guillén Suárez AS, et al. (2012). "Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes." BioTechniques. URL: [Link]

  • [2] Dhiman RK, et al. (2019). "Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis." PLoS ONE. URL: [Link]

Sources

Method

Advanced N-Alkylation Strategies for Piperidine-2-Carboxylic Acid (Pipecolic Acid)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Mechanistic Challenges Piperidine-2-carboxylic acid, commonly know...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Challenges

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a privileged non-proteinogenic amino acid scaffold. The N -alkylated derivatives of pipecolic acid are critical active pharmaceutical ingredients (APIs), most notably serving as the core structure for amide-type local anesthetics such as mepivacaine, bupivacaine, and ropivacaine[1].

However, the N -alkylation of pipecolic acid presents significant chemoselective and stereoselective challenges:

  • Zwitterionic Interference: Free pipecolic acid exists as a zwitterion in solution, which severely diminishes the nucleophilicity of the secondary amine. Consequently, the carboxylic acid must first be protected (typically as an ester or an amide, such as 2,6-xylidide) prior to alkylation.

  • Steric Hindrance & Epimerization: The adjacent C2​ -carboxylic group imposes significant steric bulk, slowing down the kinetics of N -alkylation. Furthermore, the use of harsh basic conditions to drive the reaction can lead to the abstraction of the Cα​ proton, resulting in racemization of the stereocenter[2].

  • Over-Alkylation: Direct alkylation with highly active electrophiles risks generating quaternary ammonium salts.

To overcome these challenges, process chemists have developed three distinct methodologies: Direct Alkylation, Reductive Amination, and Borrowing Hydrogen catalysis.

Comparative Analysis of Alkylation Methodologies

The following table summarizes the quantitative data and strategic trade-offs for the three primary N -alkylation workflows used in the synthesis of pipecolic acid derivatives[2][3][4].

MethodologyReagents & CatalystsTypical YieldEnantiomeric Excess ( ee ) RetentionScalabilityEnvironmental Impact
Direct Alkylation Alkyl halide, K2​CO3​ , iPrOH 85–94%Moderate to HighHigh (Batch)Moderate (Halide waste)
Reductive Amination Aldehyde, H2​ , 10% Pd/C90–95%HighHigh (Continuous Flow)Low (Water byproduct)
Borrowing Hydrogen Alcohol, Ru-Catalyst80–99%Excellent (>90%)Moderate (Specialized)Very Low (Atom economic)

Experimental Workflows & Protocols

Protocol A: Direct N-Alkylation via Alkyl Halides (Batch Synthesis)

Target: L- N

n -propylpipecolic acid-2,6-xylidide (Ropivacaine Precursor)

Causality & Design: Direct alkylation relies on an SN​2 mechanism. Potassium carbonate ( K2​CO3​ ) is selected as the base because it acts as an efficient acid scavenger to neutralize the generated hydrogen halide, but it is not basic enough to deprotonate the chiral Cα​ proton, thereby preserving the (S)-stereocenter. Isopropanol is used as the solvent to ensure adequate solubility of both the organic substrate and the inorganic base[2].

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (43 mmol) of L-pipecolic acid-2,6-xylidide and 4.0 g of anhydrous K2​CO3​ in 40 mL of isopropanol within a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add 10 mL of 1-bromopropane and a catalytic amount of water (to aid in base dissolution).

  • Heating: Heat the reaction mixture to 72°C under continuous magnetic stirring.

  • System Validation (In-Process Control): Monitor the reaction via TLC or GC-MS. The system is self-validating; the reaction is deemed complete when the primary amine spot/peak completely disappears (typically 2–4 hours). If starting material persists, add an additional 2 mL of 1-bromopropane and continue heating.

  • Workup: Evaporate the isopropanol under reduced pressure. Partition the residue between 75 mL of toluene and 75 mL of water at 50°C.

  • Isolation: Separate the organic toluene layer, wash with warm water, and cool to 5°C to induce crystallization of the target N -propylated product[1][2].

Protocol B: Continuous Flow Reductive Amination

Target: N -methylpipecolinate (Mepivacaine Precursor)

Causality & Design: Reductive amination avoids the use of toxic alkyl halides. By transitioning this reaction to a continuous flow setup over a heterogeneous Pd/C catalyst, the system immediately sweeps the newly formed N -alkylated product out of the active catalyst zone. This drastically minimizes over-alkylation and degradation, ensuring high yield and purity while operating under milder thermal conditions[3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 M solution of pipecolic acid ester (or amide) and formaldehyde (1.2 equivalents) in 2-methyltetrahydrofuran (2-MeTHF).

  • Reactor Setup: Pack a continuous flow column reactor with 10% Pd/C catalyst. Ensure the system is purged with inert gas prior to operation.

  • Flow Execution: Pump the reagent solution through the packed-bed reactor. Concurrently, introduce H2​ gas (or formic acid as a liquid hydrogen donor) into the flow stream.

  • Parameters: Maintain the reactor temperature at 50–70°C and adjust the flow rate to achieve a residence time of 15–25 minutes.

  • System Validation (In-Process Control): Monitor the reactor effluent via inline UV-Vis spectroscopy or periodic HPLC sampling. The system validates itself when steady-state conversion reaches >95% after two full residence times.

  • Product Collection: Collect the effluent, filter through a 0.2 μ m PTFE membrane to remove any leached catalyst, and concentrate in vacuo[3].

Protocol C: Ruthenium-Catalyzed "Borrowing Hydrogen" N-Alkylation

Target: Enantiopure N -alkyl pipecolic acid derivatives

Causality & Design: This is a highly atom-economic, base-free methodology. The Ru-catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with the pipecolic amine to form an iminium intermediate. The catalyst then returns the "borrowed" hydrogen to reduce the iminium to the final N -alkylated product. Because no external base or harsh electrophiles are used, the risk of base-catalyzed racemization is virtually eliminated, allowing for up to 90% ee retention[4].

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict argon flow, charge a flame-dried Schlenk flask with pipecolic acid amide (1.0 eq) and a compatible Ru-catalyst (e.g., 2–5 mol%).

  • Solvent/Reagent Addition: Add neat n -propanol, which acts dual-purpose as both the alkylating agent and the solvent.

  • Reaction: Seal the flask and heat to 100°C for 24 hours under magnetic stirring.

  • System Validation (In-Process Control): Extract a 50 μ L aliquot, remove the solvent, and analyze via 1H -NMR. The reaction is self-validated by the complete disappearance of the secondary amine N-H proton signal and the emergence of the N -alkyl multiplets.

  • Purification: Cool the mixture to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate) to remove the Ru-catalyst, and purify the crude product via flash column chromatography[4].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic strategies for the N -alkylation of pipecolic acid derivatives, mapping the operational logic described in the protocols above.

G PA Pipecolic Acid Derivative DA Direct Alkylation (Alkyl Halide + Base) PA->DA SN2 Mechanism RA Reductive Amination (Aldehyde + H2/Pd-C) PA->RA Iminium Reduction BH Borrowing Hydrogen (Alcohol + Ru-Cat) PA->BH Atom-Economic P1 N-Alkyl Product (e.g., Ropivacaine) DA->P1 P2 N-Alkyl Product (e.g., Mepivacaine) RA->P2 P3 N-Alkyl Product (High ee Retention) BH->P3

Divergent N-alkylation pathways for pipecolic acid derivatives.

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid

Abstract This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid. This compound is a k...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid. This compound is a key building block in the synthesis of various pharmaceutical agents, making a robust analytical method essential for quality control and research purposes. The described reversed-phase HPLC method provides excellent separation and quantification, and this document offers a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring, a carboxylic acid group, and a cyanobenzyl moiety. The polarity imparted by the carboxylic acid and the potential for UV absorbance from the cyanobenzyl group make it a suitable candidate for reversed-phase HPLC analysis with UV detection.[1] The accurate determination of its purity and concentration is critical in drug discovery and development to ensure the quality and consistency of downstream products.

The inherent polarity of carboxylic acids can sometimes present challenges in reversed-phase chromatography, such as poor retention on traditional C18 columns.[2] This method addresses this by optimizing the mobile phase composition to ensure consistent and reliable results.

Physicochemical Properties of the Analyte

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₂(Derived from structure)
Molecular Weight244.29 g/mol (Calculated)
PolarityHigh[3][4]
UV ChromophoreCyanobenzyl group(Inferred from structure)

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this application.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: Formic acid (or trifluoroacetic acid) is necessary for mobile phase modification.

  • Reference Standard: A well-characterized reference standard of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid with known purity.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution 20% B to 80% B over 15 minutesA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection Wavelength 235 nmThe cyanobenzyl group is expected to have significant UV absorbance in this region. A DAD can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid reference standard.

    • Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) in a 100 mL volumetric flask.

    • Sonicate if necessary to ensure complete dissolution.

    • Bring the flask to volume with the diluent and mix well.

  • Sample Solution Preparation:

    • Prepare the sample to a target concentration of approximately 100 µg/mL in the same diluent used for the standard solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation F Inject Standard(s) B->F C Sample Solution Preparation G Inject Sample(s) C->G E Equilibrate Column D->E E->F H Integrate Peaks F->H I Generate Calibration Curve F->I G->H J Quantify Analyte H->J I->J K Generate Report J->K

Caption: Workflow for the HPLC analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid.

Chiral Separation Considerations

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is a chiral molecule.[6] For the separation of its enantiomers, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for the separation of piperidine derivatives.[5] The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol.[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; inappropriate mobile phase pH.Ensure the mobile phase pH is sufficiently low to fully protonate the carboxylic acid. Consider using a column with end-capping.
Poor Retention Analyte is too polar for the stationary phase; mobile phase is too strong.Decrease the initial percentage of the organic modifier (Mobile Phase B) in the gradient. Consider a more polar stationary phase if the issue persists.[7]
Inconsistent Retention Times Inadequate column equilibration; temperature fluctuations; mobile phase composition changes.Ensure the column is fully equilibrated before each injection sequence. Use a column oven for temperature control. Prepare fresh mobile phase daily.
No Peak Detected Incorrect detection wavelength; sample concentration too low; no UV chromophore.Verify the UV absorbance spectrum of the analyte. Increase sample concentration. If the compound lacks a strong chromophore, derivatization or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.[8][9]

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid. By carefully controlling the chromatographic parameters, particularly the mobile phase composition, accurate and reproducible results can be achieved, making this method suitable for quality control and research applications in the pharmaceutical industry.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from a university or research institution website.
  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Z. (1992, September 18). Chiral Separation Of Nipecotic Acid Amides. Scholars' Mine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of 4. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

Sources

Method

Application Note: Integration of 1-(4-Cyanobenzyl)piperidine-2-carboxylic Acid in Solid-Phase Synthesis for Peptidomimetics

Executive Summary The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid (CBPC) is an advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid (CBPC) is an advanced, synthetically versatile building block that merges the structural rigidity of a pipecolic acid core with the functional adaptability of a 4-cyanobenzyl pharmacophore. This application note provides a comprehensive, self-validating methodology for incorporating CBPC into solid-phase peptide synthesis (SPPS) workflows. It details the mechanistic rationale behind coupling sterically hindered N-alkylated amino acids and outlines post-coupling on-resin modifications, specifically the conversion of the nitrile handle into a tetrazole bioisostere.

Mechanistic Insights & Strategic Rationale

Conformational Restriction via the Pipecolic Acid Core

Pipecolic acid (piperidine-2-carboxylic acid) is a six-membered homologue of proline. When incorporated into a peptide backbone, the bulky piperidine ring restricts the ϕ and ψ dihedral angles, frequently inducing a cis-amide bond conformation with the preceding residue. This geometric constraint acts as a powerful nucleator for β -turn motifs, making it a highly valuable scaffold in the design of protein-protein interaction (PPI) inhibitors and receptor agonists[1].

The 4-Cyanobenzyl Handle: A Gateway to Bioisosterism

Because the piperidine nitrogen of CBPC is fully alkylated by the 4-cyanobenzyl group, it exists as a tertiary amine. Consequently, CBPC lacks an N-H bond and cannot be extended at the N-terminus . It functions strictly as an N-terminal capping agent or a side-chain appendage. The true strategic value of CBPC lies in its nitrile (cyano) group. Nitriles are largely inert under standard Fmoc/tBu SPPS conditions, surviving both basic deprotections (piperidine) and highly acidic cleavages (TFA). However, post-elongation, the nitrile can undergo a targeted [3+2] cycloaddition with sodium azide to form a 1H-tetrazole[2]. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, offering enhanced membrane permeability while maintaining target binding affinity.

Overcoming Steric Hindrance in N-Alkylated Couplings

Coupling CBPC to a resin-bound peptide presents a significant kinetic barrier. The combination of the α -carbon's cyclic bulk and the tertiary amine creates severe steric hindrance, drastically reducing the electrophilicity of the activated carboxylate[3]. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete reactions and promote diketopiperazine (DKP) formation or epimerization[3]. To achieve quantitative coupling, highly reactive uronium salts (e.g., HATU with HOAt) or modern additive systems (DIC/Oxyma) are mandatory[4].

Quantitative Analysis of Coupling Reagents

The selection of the coupling reagent is the primary determinant of success when incorporating CBPC. Table 1 summarizes the performance of various activation strategies based on empirical SPPS data for N-alkylated pipecolic acids.

Table 1: Efficiency of Coupling Reagents for CBPC Incorporation

Coupling Reagent SystemEquivalents (Reagent/Additive)Reaction TimeTypical Yield (%)Epimerization Risk
HBTU / DIPEA3.0 / 6.012 hours< 40%High
DIC / HOBt3.0 / 3.012 hours45 - 50%Moderate
HATU / HOAt / DIPEA 3.0 / 3.0 / 6.0 4 hours > 90% Low
DIC / Oxyma Pure 3.0 / 3.0 4 hours > 95% Very Low
Triphosgene / Collidine1.0 / 5.01 hour> 95%Trace

Note: While Triphosgene offers exceptional kinetics[4], DIC/Oxyma is recommended as the optimal balance of safety, yield, and minimal epimerization.

Experimental Protocols

The following protocols are designed as a self-validating system. In-process quality control (QC) steps are integrated to ensure the integrity of the synthesis before proceeding to the next stage.

Protocol A: Preparation and Elongation of the Peptidyl-Resin
  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS syringe. Swell in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the presence of free primary amines.

  • Elongation: Couple the desired amino acid sequence using standard Fmoc-SPPS protocols (e.g., 3 eq Fmoc-AA-OH, 3 eq DIC, 3 eq Oxyma Pure in DMF for 1 hour). Ensure the final residue is Fmoc-deprotected prior to CBPC coupling.

Protocol B: Coupling of 1-(4-Cyanobenzyl)piperidine-2-carboxylic Acid

Causality Check: Due to steric bulk, a double-coupling strategy utilizing the highly reactive DIC/Oxyma system is employed to drive the reaction to completion.

  • Pre-activation: In a glass vial, dissolve 0.3 mmol (3 eq) of CBPC and 0.3 mmol (3 eq) of Oxyma Pure in a minimum volume of DMF (approx. 1.5 mL). Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the deprotected peptidyl-resin. Agitate at room temperature for 4 hours.

  • Drain and Wash: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Double Coupling: Repeat steps 1-3 to ensure quantitative conversion.

  • Validation (Negative Kaiser Test): Perform a Kaiser test. Because the newly coupled CBPC presents a tertiary amine, it will not react with ninhydrin. A colorless or pale yellow bead indicates successful capping of the primary amine.

Protocol C: On-Resin Conversion of Nitrile to Tetrazole (Optional)

Causality Check: The Lewis acid ZnBr2 activates the nitrile carbon, making it susceptible to nucleophilic attack by the azide ion, facilitating the [3+2] cycloaddition[2].

  • Solvent Exchange: Wash the CBPC-coupled resin with a 1:1 mixture of DMF and n-Propanol (3 × 1 min).

  • Reagent Addition: Suspend the resin in 2 mL of DMF/n-Propanol (1:1). Add 1.0 mmol (10 eq) of Sodium Azide (NaN 3​ ) and 1.0 mmol (10 eq) of Zinc Bromide (ZnBr 2​ ).

  • Cycloaddition: Seal the syringe/reactor securely and heat to 80 °C with gentle agitation for 24 hours.

  • Washing: Cool to room temperature. Wash the resin sequentially with DMF, 5% Acetic Acid in DMF (to remove zinc salts), DMF, DCM, and Methanol (3 × 1 min each).

  • Validation (Micro-cleavage): Cleave ~2 mg of resin (see Protocol D) and analyze via LC-MS. Look for a mass shift of +43 Da (addition of HN 4​ ) relative to the nitrile precursor.

Protocol D: Cleavage and Global Deprotection
  • Preparation: Wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water in a 95:2.5:2.5 ratio.

  • Reaction: Add 2 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Collect the filtrate into a centrifuge tube containing 15 mL of cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptidomimetic.

  • Purification: Decant the ether, wash the pellet twice more with cold ether, dry, and purify via RP-HPLC.

Solid-Phase Synthesis Workflow Visualization

SPPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Elongate Peptide Elongation (Standard SPPS) Deprotect->Elongate CoupleCBPC Couple CBPC (DIC/Oxyma or HATU/HOAt) Elongate->CoupleCBPC Modify Nitrile Modification (NaN3, ZnBr2 -> Tetrazole) CoupleCBPC->Modify Bioisostere Generation Cleave TFA Cleavage & Global Deprotection CoupleCBPC->Cleave Direct Cleavage Modify->Cleave Product Purified Peptidomimetic Cleave->Product

Solid-phase synthesis workflow for 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid incorporation.

References

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI Pharmaceuticals. 1[1]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry - ACS Publications.3[3]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Tetrahedron Letters (via ResearchGate). 4[4]

  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Journal of Flow Chemistry (via ResearchGate).2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Piperidine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for tackling one of the most common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical methodologies for tackling one of the most common challenges encountered with piperidine carboxylic acids: poor aqueous solubility. As compounds that often possess both a basic nitrogen and an acidic carboxylic acid, their behavior in aqueous media is complex and highly pH-dependent. This resource is designed to explain the underlying chemical principles and provide actionable strategies to enhance the solubility and bioavailability of these important molecules.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental reasons behind the solubility challenges of piperidine carboxylic acids and answers common initial questions.

Question 1: Why are my piperidine carboxylic acid derivatives often poorly soluble in neutral aqueous solutions?

Answer: The primary reason lies in their molecular structure, which typically contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This makes them zwitterionic molecules.

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive charge (on the protonated piperidine) and a negative charge (on the deprotonated carboxylate). The net charge is zero, leading to strong intermolecular electrostatic interactions. These forces can promote the formation of a highly stable, and often poorly soluble, crystal lattice structure.

  • pH-Dependence: The solubility of these compounds is critically dependent on pH.[1][2] Moving the pH away from the isoelectric point increases the net charge on the molecule (either positive at low pH or negative at high pH), which enhances its interaction with polar water molecules and generally increases solubility.[1][2] The piperidine ring itself, especially with lipophilic substituents, can also contribute to low polarity, further reducing water solubility.[3][4]

The diagram below illustrates how the charge of a typical piperidine carboxylic acid changes with pH.

G cluster_low_ph Low pH (pH < pKa1) cluster_pi Isoelectric Point (pH ≈ pI) cluster_high_ph High pH (pH > pKa2) low_ph Cationic Form (Net Positive Charge) High Solubility pi Zwitterionic Form (Net Zero Charge) LOWEST SOLUBILITY low_ph->pi  Increase pH   high_ph Anionic Form (Net Negative Charge) High Solubility pi->high_ph  Increase pH  

Caption: pH-dependent ionization states of a piperidine carboxylic acid.

Question 2: What is the most critical first step to understand the solubility of my compound?

Answer: The most critical first step is to determine the pH-solubility profile . This experiment involves measuring the thermodynamic solubility of your compound across a range of pH values.[5] The resulting profile will reveal the pH at which your compound is least soluble (the isoelectric point) and the pH ranges where solubility is maximized. This data is fundamental for making informed decisions in formulation development, from choosing buffers for in vitro assays to designing oral dosage forms.[5][6]

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers and solutions to specific problems you might encounter in the lab.

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS at pH 7.4). How can I prevent this?

This is a very common problem for compounds with low aqueous solubility. The neutral pH of the buffer is likely near your compound's isoelectric point.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as the experiment can tolerate (typically ≤1%) without impacting the biological system.[3]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent.[3]

  • Employ Co-solvents: If the assay allows, include a water-miscible organic co-solvent in the final aqueous buffer.[4][7] Common choices include ethanol, propylene glycol (PG), or polyethylene glycols (PEGs).

  • Adjust Buffer pH: If your biological assay is tolerant to slight pH changes, adjusting the buffer pH away from the compound's pI can dramatically increase solubility.

Issue 2: Simple pH adjustment isn't enough to reach my target concentration, or I need a stable, solid form with improved dissolution for in vivo studies. What should I try next?

When intrinsic solubility is the limiting factor, more advanced formulation strategies are required. The two most common and effective approaches for ionizable molecules like piperidine carboxylic acids are salt formation and co-crystallization .

Strategy 1: Salt Formation

Salt formation is often the most effective method for significantly increasing the solubility and dissolution rate of ionizable compounds.[8][9] The strategy involves reacting the acidic or basic functional group of your active pharmaceutical ingredient (API) with a suitable counter-ion to form a salt. This disrupts the strong crystal lattice of the zwitterionic form, leading to improved physicochemical properties.[10][11]

Key Considerations:

  • pKa Rule: For a stable salt to form, the difference in pKa between the API's functional group and the counter-ion should be at least 2-3 units.[9][12]

  • Counter-ion Selection: The choice of counter-ion is critical as it influences the properties of the final salt, including solubility, stability, and hygroscopicity.[13][]

The diagram below outlines a typical workflow for salt screening and selection.

G start Start: Poorly Soluble Piperidine Carboxylic Acid pka Determine API pKa values (Acidic and Basic) start->pka select Select Counter-ions (pKa difference > 2-3) pka->select screen Perform Salt Screening (Vary solvents, stoichiometry) select->screen characterize Characterize Hits (XRPD, DSC, TGA) screen->characterize sol_diss Measure Solubility & Dissolution Rate characterize->sol_diss stability Assess Physical Stability (Hygroscopicity, Polymorphism) characterize->stability final Select Optimal Salt Form sol_diss->final stability->final

Caption: Workflow for pharmaceutical salt screening and selection.

Strategy 2: Co-crystallization

If your compound is weakly ionizable or if stable salts cannot be formed, co-crystallization is an excellent alternative.[15] A co-crystal is a multi-component crystal in which the API and a pharmaceutically acceptable co-former are held together by non-covalent interactions, typically hydrogen bonds.[16][17] This creates a new crystal lattice with significantly different (and often improved) physicochemical properties, including solubility and dissolution rate.[17][18][19]

Key Considerations:

  • Co-former Selection: Co-formers are typically selected from the GRAS (Generally Regarded As Safe) list.[15] The goal is to choose a co-former that can form robust hydrogen bonds with the API, such as with the carboxylic acid or amide groups.[16]

  • Screening Methods: Co-crystals can be prepared by various methods, including solvent evaporation, slurry conversion, and liquid-assisted grinding.[16][17][19]

Issue 3: My primary goal is to improve membrane permeability and oral absorption, not just solubility. What is the best approach?

For this objective, a prodrug strategy is often employed.[20][21] A prodrug is a chemically modified, inactive or less active version of the parent drug that is designed to overcome a specific barrier, such as poor permeability.[21][22]

The Concept:

The polar carboxylic acid and/or piperidine amine groups are temporarily masked with a more lipophilic moiety, such as an ester.[22][23] This increases the overall lipophilicity of the molecule, enhancing its ability to diffuse across biological membranes.[21] Once absorbed, the prodrug is converted back to the active parent drug by enzymes (e.g., esterases) in the body.[24]

G prodrug Lipophilic Prodrug (e.g., Ester) (High Permeability) membrane GI Membrane prodrug->membrane Passive Diffusion active_drug Active Parent Drug (Piperidine Carboxylic Acid) (Pharmacologically Active) membrane->active_drug Enzymatic Cleavage (in blood/tissue)

Caption: The prodrug concept for improving membrane permeability.

Part 3: Quantitative Data & Reference Tables

This section provides structured tables for easy comparison of key data.

Table 1: Physicochemical Properties of Representative Piperidine Carboxylic Acids

Compound NameStructurepKa (Predicted)[25]XLogP3[25]Aqueous Solubility
Nipecotic AcidPiperidine-3-carboxylic acid3.88-2.950 mg/mL in water[25]
(S)-1-Boc-piperidine-2-carboxylic acidN-Boc-L-pipecolic acid4.031.8[26]Insoluble in water[26][27]

Note: The Boc-protected derivative is significantly more lipophilic (higher XLogP3) and insoluble in water, illustrating the impact of masking polar groups.

Table 2: Common Counter-ions for Salt Formation [9][11]

For Basic Piperidine Nitrogen (to form salts with acids)For Acidic Carboxylic Acid (to form salts with bases)
Hydrochloride (HCl)Sodium (NaOH)
Hydrobromide (HBr)Potassium (KOH)
Sulfate (H₂SO₄)Calcium (Ca(OH)₂)
Mesylate (Methanesulfonic acid)Tromethamine
Tosylate (p-Toluenesulfonic acid)L-Arginine
Fumarate (Fumaric acid)L-Lysine
Maleate (Maleic acid)Diethanolamine
Citrate (Citric acid)Meglumine

Table 3: Common Co-formers for Co-crystallization [17][19]

Co-former ClassExamples
Carboxylic AcidsSuccinic acid, Benzoic acid, Fumaric acid, Malonic acid
AmidesNicotinamide, Isonicotinamide, Urea
Alcohols / PhenolsResorcinol, Catechol
CarbohydratesSorbitol, Mannitol

Part 4: Detailed Experimental Protocols

Here are step-by-step methodologies for the key experiments described in this guide.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific medium.[25]

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different aqueous buffer (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 10). Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[25]

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Alternatively, centrifuge the vials at a moderate speed.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.[3]

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: Express the solubility in mg/mL or µg/mL at the specified pH and temperature. Plot solubility versus pH to generate the profile.

Protocol 2: Small-Scale Salt Formation Screening

This protocol is designed to rapidly screen multiple counter-ions.

  • Preparation: Dissolve a known amount of the piperidine carboxylic acid (free form) in a suitable solvent to create a stock solution.

  • Counter-ion Addition: In separate vials, add the API stock solution. To each vial, add a stoichiometric amount (e.g., 1:1 molar ratio) of a different counter-ion solution (prepared from the acids/bases in Table 2).

  • Induce Precipitation: Allow the solvent to evaporate slowly at room temperature. Alternatively, use an anti-solvent addition method to induce precipitation.

  • Isolate Solids: If a precipitate forms, isolate the solid material by vacuum filtration and wash with a small amount of a non-polar solvent (e.g., hexane) to remove residual solvent.

  • Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to check for new crystalline forms, Differential Scanning Calorimetry (DSC) to identify new melting points, and Thermogravimetric Analysis (TGA) to check for solvates.

  • Solubility Testing: Perform the thermodynamic solubility protocol (Protocol 1) on the most promising new solid forms to confirm solubility enhancement.

Protocol 3: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

This is a solvent-minimal and rapid method for co-crystal screening.[17]

  • Preparation: Place the API and a co-former (from Table 3) in a 1:1 or 1:2 molar ratio into a ball-milling vial with a grinding ball.

  • Grinding: Add a very small amount (a few microliters) of a suitable solvent (e.g., acetonitrile, ethanol, or water). The solvent acts as a catalyst for molecular mobility.

  • Milling: Mill the mixture for a set period (e.g., 30-60 minutes) at a set frequency (e.g., 20-30 Hz).

  • Analysis: Analyze the resulting solid powder directly by PXRD to identify the formation of a new crystalline phase that is different from the starting materials. DSC can also be used to look for a new, sharp melting endotherm.[16]

  • Confirmation: If a promising new phase is identified, scale up the synthesis and perform solubility and dissolution studies.

References

  • Piperidine-3-carboxylic acid - Solubility of Things. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017, April 15). PubMed.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (n.d.). Benchchem.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
  • Development of Spray-Dried Co-crystals of Piperine and Succinic Acid for Solubility Enhancement. (2025, June 15). ResearchGate.
  • (S)-1-Boc-piperidine-2-carboxylic acid 99% white to Off white solid. (2022, November 11). Echemi.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. (2025, June 30). ResearchGate.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC.
  • Co-crystallization an alternative modified technique for solubility enhancement. (n.d.). RJWave.org.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck Millipore.
  • Co-crystallization: Technique for solubility enhancement - A review. (2024, May 24).
  • Salt Form Screening and Selection Services. (n.d.). BOC Sciences.
  • (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0. (n.d.). ChemicalBook.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Recent strategies for improving solubility and oral bioavailability of piperine. (2021, July 11). ResearchGate.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15).
  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. (n.d.). Cheméo.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). ResearchGate.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.
  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. (2025, April 25). MDPI.

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Optimization

Technical Support Center: Piperidine Derivatives Recrystallization &amp; Solvent Selection

Welcome to the Technical Support Center for the purification of piperidine derivatives. Piperidine pharmacophores are ubiquitous in drug discovery, appearing in diverse therapeutics from analgesics to antipsychotics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. Piperidine pharmacophores are ubiquitous in drug discovery, appearing in diverse therapeutics from analgesics to antipsychotics. Because these secondary amines and their substituted derivatives present unique physicochemical challenges—such as high basicity, susceptibility to oxidation, and a tendency to "oil out"—selecting the correct recrystallization solvent system is critical for achieving high-purity Active Pharmaceutical Ingredients (APIs).

This guide provides mechanistic troubleshooting, quantitative solvent selection matrices, and self-validating protocols to ensure your purification workflows are robust and reproducible.

Mechanistic Workflow: Solvent Selection Logic

The physical state of your piperidine derivative (free base vs. salt) dictates its polarity, hydrogen-bonding capacity, and crystal lattice energy. The decision tree below outlines the fundamental logic for screening recrystallization solvents.

G Start Crude Piperidine Derivative Form Chemical State? Start->Form FreeBase Free Base (Secondary/Tertiary Amine) Form->FreeBase pH > 9 Salt Salt Form (e.g., HCl, Tosylate) Form->Salt pH < 4 SolventFB Screen Moderately Polar Solvents (EtOAc, Toluene, MTBE) FreeBase->SolventFB SolventSalt Screen Polar Protic Solvents (EtOH, MeOH, IPA) Salt->SolventSalt OilingFB Oiling Out? SolventFB->OilingFB OilingSalt Oiling Out? SolventSalt->OilingSalt AntiFB Apply Solvent/Anti-Solvent (e.g., EtOAc / Hexane) OilingFB->AntiFB Yes Success Purified Crystalline Product OilingFB->Success No AntiSalt Apply Solvent/Anti-Solvent (e.g., EtOH / Et2O) OilingSalt->AntiSalt Yes OilingSalt->Success No AntiFB->Success AntiSalt->Success

Figure 1: Decision tree for piperidine derivative recrystallization solvent selection based on chemical state.

Troubleshooting FAQs

Q1: Why does my piperidine free base "oil out" instead of crystallizing, and how do I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the mixture, or when a high impurity load disrupts the formation of a stable crystal lattice[1]. Piperidine free bases often have low melting points and act as highly soluble oils. Solution:

  • Switch to a Solvent/Anti-Solvent System: Instead of relying on temperature gradients (cooling crystallization), dissolve the oil in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and slowly titrate in a miscible "poor" solvent (e.g., Hexane) to artificially lower the solubility threshold[2][3].

  • Salt Formation: If the free base refuses to crystallize, convert it to a salt (e.g., Piperidine HCl). Salts possess significantly higher lattice energies and melting points, making them highly crystalline[4].

Q2: I am purifying a piperidine hydrochloride salt. Which solvents provide the best thermodynamic yield?

Causality: Piperidine salts are highly polar. Non-polar solvents (like hexane) will not dissolve them even at boiling, while water dissolves them too efficiently, leading to massive yield losses in the mother liquor[5]. A successful recrystallization requires a solvent with "mediocre" dissolving power—poor at room temperature but excellent at boiling[6]. Solution: Short-chain alcohols are the gold standard. Absolute Ethanol and Isopropanol (IPA) provide the ideal steep solubility curve for piperidine hydrochlorides[2][4][7].

Q3: My piperidine crystals have a yellow tint despite showing >98% purity on HPLC. How do I remove this color?

Causality: Piperidine and its derivatives are highly susceptible to oxidation, forming trace amounts of highly conjugated, colored impurities[2]. Even at <1% concentration, these soluble impurities can become trapped in the crystal lattice during rapid nucleation, causing visible discoloration[5]. Solution:

  • Charcoal Decolorization: Add 1-2% (w/w) activated charcoal to the hot saturated solution. The porous carbon selectively adsorbs large, conjugated oxidation products. Perform a hot gravity filtration to remove the charcoal before cooling[8].

  • Acid-Base Cycling: If coloring persists, dissolve the crude solid in an acidic aqueous medium, wash with an organic solvent to remove neutral colored impurities, and then re-precipitate the piperidine by adjusting the pH to basic conditions[5].

Data Presentation: Solvent Selection Matrix

The following table summarizes empirically validated solvent systems for various classes of piperidine derivatives.

Compound ClassRecommended Solvent SystemMechanistic Rationale & Key Considerations
Piperidine Hydrochloride Salts Ethanol or Isopropanol (IPA)Alcohols provide the required "mediocre" solubility profile. Highly effective for derivatives like 1-(2-chloroethyl)piperidine HCl[4][7].
Piperidin-4-ones Ethanol or EtOH/Ethyl AcetateDistilled ethanol reliably yields high-purity crystals. Solvent choice can occasionally influence the stabilization of chair vs. boat conformations in the lattice[8].
Piperidine Free Bases Ethyl Acetate / Hexane (Anti-solvent)Free bases are prone to oiling out in single solvents. The anti-solvent approach forces supersaturation without requiring sub-zero cooling[2][3].
Enamine Salts of Piperidine 80–85% Aqueous MethanolEnamine salts are sensitive to hydrolysis at high temperatures. Methanol allows for complete dissolution at a safer temperature (<75 °C), yielding up to 99% purity[9].

Self-Validating Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Optimized for Piperidine HCl Salts)

This protocol relies on a steep temperature-solubility gradient.

  • Initial Suspension: Place the crude piperidine hydrochloride in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add a minimum volume of Isopropanol (IPA) or Absolute Ethanol at room temperature. The solid should not fully dissolve[6].

  • Hot Dissolution: Heat the mixture to reflux (approx. 78 °C for EtOH, 82 °C for IPA). Add solvent dropwise through the condenser until the solid just completely dissolves.

    • Self-Validation Check: If a small amount of solid refuses to dissolve despite excess solvent, these are likely inorganic impurities. Do not add more solvent; instead, perform a hot gravity filtration to remove them[8].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the lattice[8].

  • Yield Maximization: Once room temperature is reached and crystals have formed, transfer the flask to an ice bath (0–5 °C) for 30 minutes to depress solubility and maximize thermodynamic yield[6].

  • Isolation: Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold recrystallization solvent, and dry under vacuum.

Protocol B: Solvent/Anti-Solvent Recrystallization (Optimized for Piperidine Free Bases)

This protocol utilizes chemical potential rather than temperature to induce crystallization.

  • Dissolution: Dissolve the crude piperidine free base in a minimum amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature[2].

  • Anti-Solvent Titration: While stirring vigorously, slowly add the "poor" solvent (e.g., Hexane) dropwise.

  • Cloud Point Identification: Continue addition until the solution becomes persistently turbid (cloudy). This indicates the exact point of supersaturation[2][3].

    • Self-Validation Check: Gently warm the flask. The turbidity should disappear, confirming that the cloudiness is due to solute precipitation and not an immiscible liquid phase (oiling out).

  • Crystallization: Remove from heat and allow the solution to sit undisturbed at room temperature. As the solution cools slightly and the solvents fully equilibrate, pure crystals will precipitate.

  • Isolation: Filter the solid, wash with cold anti-solvent (Hexane), and dry under vacuum.

References

  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." SciSpace Literature. Available at: [Link]

  • Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chem Rev Lett 4 (2021) 192-199. Available at:[Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Crystallization Resources. Available at: [Link]

  • Minnesota State University. "Recrystallization I 10: Background." MSU Chemistry Lab Manuals. Available at:[Link]

  • Google Patents. "Process for producing purified piperidine derivative (WO2002085858A1)." Google Patents.
  • Journal of Medicinal Chemistry. "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity." ACS Publications. Available at: [Link]

  • Google Patents. "Recrystallization purification method of enamine salt (CN111632400B)." Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reductive Amination Workflows

Welcome to the Technical Support Center for Reductive Amination. This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is engineered for researchers, synthetic chemists, and drug development professionals. Reductive amination is a cornerstone transformation for carbon-nitrogen bond formation; however, the delicate kinetic balance between imine condensation and hydride reduction frequently leads to yield-limiting side reactions.

This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to optimize your amine synthesis.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or changing reagents, consult the diagnostic decision tree below to identify the mechanistic root cause of your side reactions.

Troubleshooting A Observed Reductive Amination Issue B Over-alkylation (Tertiary Amine Byproduct) A->B C Direct Carbonyl Reduction (Alcohol Byproduct) A->C D Incomplete Conversion (Unreacted Starting Material) A->D B1 Use Indirect Method (Pre-form Imine) B->B1 B2 Use Excess Amine (1.5 - 5.0 eq) B->B2 B3 Switch to STAB (Milder Reagent) B->B3 C1 Delay Reductant Addition (Allow 60 min for Imine) C->C1 C2 Avoid NaBH4 in One-Pot (Use NaBH3CN or STAB) C->C2 D1 Optimize pH to 4-6 (Add AcOH Catalyst) D->D1 D2 Remove Water (Molecular Sieves/Ti(OiPr)4) D->D2

Decision tree for troubleshooting common reductive amination side reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I observing significant over-alkylation (tertiary amine formation) when synthesizing a secondary amine?

Mechanistic Causality: Over-alkylation occurs because the newly synthesized secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine[1]. It rapidly competes for the remaining unreacted aldehyde or ketone, forming a secondary iminium ion that is subsequently reduced to a tertiary amine. Resolution:

  • Stoichiometric Control: Use the primary amine in a significant excess (1.5 to 5.0 equivalents) to outcompete the product for the carbonyl[1].

  • Reagent Selection: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The steric bulk of the three acetoxy groups makes STAB a highly selective, mild reducing agent that minimizes dialkylation[2].

  • Indirect Method: If over-alkylation persists, abandon the one-pot "direct" method. Force the imine formation to completion first, verify via NMR/LC-MS, and only then introduce the reductant[3].

Q2: My reaction yields a large amount of the corresponding alcohol. How do I prevent direct reduction of the carbonyl?

Mechanistic Causality: Direct reduction happens when the hydride source attacks the starting aldehyde or ketone before it has time to condense with the amine[4]. This is a severe issue when using strong, unselective reducing agents like Sodium Borohydride ( NaBH4​ ) in a one-pot setup. Resolution: Do not use NaBH4​ for direct reductive aminations. Instead, utilize Sodium Cyanoborohydride ( NaBH3​CN ) or STAB. The electron-withdrawing cyano group in NaBH3​CN reduces the electron density of the B-H bond, dampening its reducing power[4]. At pH ~6, NaBH3​CN will selectively attack the highly electrophilic protonated iminium ion while ignoring the neutral carbonyl[4]. Additionally, allow the amine and carbonyl to stir for 30–60 minutes to establish the imine equilibrium prior to adding the reductant[5].

Q3: The reaction stalls with unreacted starting materials. What is the role of pH, and how do I optimize it?

Mechanistic Causality: Reductive amination is fundamentally a pH-dependent kinetic tightrope. The optimal pH is strictly between 4 and 6[6].

  • If pH is too high (>7): The intermediate imine is not protonated into an iminium ion. Mild hydrides like STAB or NaBH3​CN are not strong enough to reduce a neutral imine efficiently.

  • If pH is too low (<3): The starting amine becomes fully protonated into an unreactive ammonium salt, destroying its nucleophilicity and halting the initial condensation step[6]. Resolution: Buffer the reaction by adding 1.0 equivalent of glacial Acetic Acid (AcOH) relative to the amine[6]. This perfectly balances amine nucleophilicity with iminium electrophilicity.

Part 3: Quantitative Reagent Comparison

Selecting the correct hydride source is the most critical variable in preventing side reactions. Use the table below to match the reagent to your specific substrate constraints.

Reducing AgentRelative ReactivityOptimal pHSelectivity (Iminium vs. Carbonyl)Over-alkylation RiskPrimary Use Case
NaBH4​ Very High> 7 (Hydrolyzes in acid)Poor (Reduces carbonyls rapidly)HighIndirect (two-step) reductive amination only.
NaBH3​CN Low4 – 6ExcellentModerateAcid-stable one-pot reactions; requires toxic fume hood (HCN gas risk at low pH).
STAB ( NaBH(OAc)3​ ) Mild4 – 6ExcellentLowGold Standard for direct reductive amination. Mild, safe, and highly selective.
Borane-Pyridine Moderate3 – 5GoodHighHighly sterically hindered ketones or weak nucleophiles (e.g., anilines).

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent side reactions, protocols must include built-in validation checkpoints.

Protocol A: Direct Reductive Amination using STAB (Optimized for Secondary Amine Synthesis)

This protocol utilizes STAB to prevent direct carbonyl reduction and minimize over-alkylation.[7]

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ /Ar), dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) or THF (10 mL/mmol)[2].

  • pH Adjustment: Add glacial Acetic Acid (1.0 eq) to adjust the apparent pH to ~5.

  • Equilibration & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in saturated NaHCO3​ , extract with EtOAc, and run TLC/LC-MS. Do not proceed until the starting carbonyl is significantly consumed and the imine mass/spot is visible.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4–1.5 eq) portion-wise over 10 minutes to prevent thermal spikes[7]. Stir at room temperature for 2-12 hours.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3​ (Caution: Gas evolution). Extract with dichloromethane ( 3×20 mL), wash organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[6].

Protocol B: Indirect Reductive Amination using NaBH4​ (Strict Prevention of Over-alkylation)

Use this protocol when reacting highly unhindered primary amines where STAB still yields tertiary amine byproducts.[3]

  • Imine Pre-formation: Dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous Methanol (10 mL/mmol). Add anhydrous MgSO4​ (2.0 eq) as a dehydrating agent to drive the equilibrium.

  • Validation: Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Analyze via 1 H-NMR or LC-MS. Ensure 100% consumption of the aldehyde before proceeding. Any residual aldehyde will be reduced to an alcohol in the next step.

  • Reduction: Filter off the MgSO4​ . Cool the methanolic imine solution to 0 °C in an ice bath.

  • Hydride Addition: Add Sodium Borohydride ( NaBH4​ , 1.0 eq) slowly portion-wise. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour[8].

  • Workup: Quench with water. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry, and concentrate[8].

References

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal, Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. Available at:[Link]

  • Sciencemadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, Available at:[Link]

  • Chemistry Steps. "Reductive Amination." Chemistry Steps, Available at:[Link]

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Optimization

Technical Support Center: Piperidine Handling, SPPS Workflows, and Disposal

Welcome to the Technical Support Center for piperidine reagents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes chemical mechanisms, regulatory compliance, and practical tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine reagents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes chemical mechanisms, regulatory compliance, and practical troubleshooting into a comprehensive resource. Piperidine is a cornerstone reagent in solid-phase peptide synthesis (SPPS), but its high reactivity, toxicity, and status as a controlled substance require rigorous operational protocols.

Chemical & Regulatory Profile

Before integrating piperidine into any workflow, it is critical to understand its physical properties and regulatory constraints. Piperidine is a highly flammable, toxic secondary amine that is strictly monitored due to its potential for diversion into illicit drug synthesis.

Table 1: Piperidine Quantitative Data & Safety Parameters

Property / ParameterValue / ClassificationClinical/Safety Implication
CAS Number 110-89-4[1]Unique chemical identifier for SDS tracking and inventory.
Density 0.862 g/cm³ (at 20 °C)Less dense than water; will float if spilled in aqueous environments[2].
Boiling Point 106 °C (222.8 °F)[2]High volatility at room temperature; necessitates mandatory fume hood use.
Flash Point 3 °C (37 °F)[2]Highly flammable liquid and vapor (GHS Category 2)[1]. Keep away from ignition sources.
DEA Status List I Chemical (Code 2704)[2][3]Subject to strict procurement, inventory logging, and disposal regulations[4].
Toxicity Profile Toxic (Oral/Dermal/Inhalation)[1]Causes severe skin burns and eye damage (GHS Category 1B)[1].

Standardized Fmoc Deprotection Protocol

The most ubiquitous application of piperidine in drug development is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during SPPS. The following protocol is designed as a self-validating system , ensuring that each step provides mechanistic feedback to guarantee the success of subsequent amino acid couplings.

Step-by-Step Methodology

Objective: Complete removal of the N-terminal Fmoc group and total scavenging of the highly reactive dibenzofulvene (DBF) byproduct.

  • Resin Preparation & Swelling: Transfer the loaded peptide resin (e.g., 300 mg for a 0.1 mmol scale) to a chromatography column or coupling vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour[5].

    • Causality: Swelling expands the polymer matrix, maximizing the surface area and ensuring piperidine can physically access the sterically hindered peptide chains.

  • Primary Cleavage (First Treatment): Purge the DMF using nitrogen gas. Add 5–8 mL of 20% (v/v) piperidine in DMF. Agitate by bubbling nitrogen gas or rocking for 5–10 minutes[5][6].

    • Causality: Piperidine acts as a strong base, abstracting the highly acidic proton at the 9-position of the fluorene ring. This initiates an E1cB β-elimination mechanism, releasing CO₂ and the reactive intermediate dibenzofulvene (DBF)[6][7].

  • DBF Scavenging (Second Treatment): Drain the vessel and add a fresh 5–8 mL of 20% piperidine in DMF. Agitate for an additional 10–15 minutes[5][6].

    • Causality: While the first step cleaves the Fmoc group, the second step provides an overwhelming molar excess of piperidine to act as a nucleophilic scavenger. Piperidine traps the liberated DBF to form a stable fulvene-piperidine adduct, driving the reaction to completion and preventing DBF from re-alkylating the newly freed amine[7][8].

  • Washing & Self-Validation: Drain the piperidine solution. Wash the resin 5 times with DMF, ensuring the walls of the vessel are rinsed[5].

    • Self-Validation: Monitor the UV absorbance of the final DMF wash effluent at 301 nm. The fulvene-piperidine adduct absorbs strongly at this wavelength[8]. A flat UV baseline confirms that all adducts and residual piperidine have been removed. Causality: Any remaining piperidine will prematurely deprotect the next incoming Fmoc-amino acid, causing catastrophic double-couplings or deletion sequences.

Piperidine_Workflow N1 Resin-Bound Fmoc-Peptide N2 Add 20% Piperidine in DMF N1->N2 Initiate Cleavage N3 β-Elimination (Base Catalysis) N2->N3 Deprotonation N4 Dibenzofulvene (DBF) + Free Amine N3->N4 CO2 Release N5 DBF Scavenging (Adduct Formation) N4->N5 Excess Piperidine N6 DMF Wash (5x) UV Monitoring N5->N6 Remove Adducts N7 Ready for Amino Acid Coupling N6->N7 Baseline UV (301nm)

Workflow and chemical mechanism of Fmoc deprotection using piperidine in SPPS.

Troubleshooting Guide: SPPS & Piperidine Chemistry

Q: Why am I seeing incomplete Fmoc removal, particularly after the 10th residue in my sequence? A: This is a hallmark of sequence-dependent aggregation.

  • Causality: As the peptide chain elongates, inter-chain hydrogen bonding can cause the growing peptides to form beta-sheet-like structures. This collapses the resin matrix and sterically hinders piperidine from accessing the N-terminus[6].

  • Solution: Implement microwave-assisted SPPS (MAPS) by heating the 20% piperidine/DMF solution to 60–70 °C for 1–3 minutes[6]. The thermal energy disrupts the hydrogen bonds, unfolding the peptide and restoring solvent accessibility. Alternatively, use a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)[8].

Q: How do I prevent aspartimide formation during piperidine cleavage? A: Aspartimide formation is a severe side reaction occurring at susceptible motifs (e.g., Asp-Gly, Asp-Ser).

  • Causality: The basic conditions of piperidine deprotection catalyze the nucleophilic attack of the adjacent backbone nitrogen onto the side-chain ester of Asp, forming a cyclic aspartimide intermediate[6].

  • Solution: Reduce the effective basicity of the deprotection cocktail by adding 0.1 M HOBt (hydroxybenzotriazole) to the 20% piperidine/DMF solution. If the sequence is highly prone to aspartimide formation, shorten the deprotection time or substitute piperidine with piperazine[6].

Safety, PPE, and DEA Disposal FAQs

Q: What are the specific glove compatibility requirements for handling concentrated piperidine? A: Standard latex or thin nitrile gloves provide zero protection against piperidine and will degrade almost instantly.

  • Causality: Piperidine is a highly corrosive, non-polar organic solvent[2] that rapidly permeates standard elastomers, leading to severe chemical burns and systemic toxicity via dermal absorption[1][9].

  • Solution: For handling pure piperidine, use Butyl rubber gloves (e.g., Guardian Butyl) as the outer layer, paired with a laminate inner glove (e.g., Ansell Barrier®)[10]. Always work behind a fume hood sash and wear a flame-retardant lab coat.

Q: How must piperidine waste be disposed of to comply with DEA and EPA regulations? A: Piperidine cannot be disposed of in standard organic waste carboys without specific tracking.

  • Causality: Piperidine is classified by the DEA as a List I Chemical (Code 2704) because it is a critical precursor in the illicit synthesis of controlled substances, including PCP and fentanyl derivatives[2][3][11].

  • Solution: Collect all piperidine-containing waste (including the DMF washes from SPPS) in a dedicated, clearly labeled hazardous waste container. Maintain a strict disposal log detailing the date, volume, and authorized user[4]. Disposal must be coordinated through your Environmental Health and Safety (EHS) department, which will transfer it to a licensed disposal facility for incineration in a chemical incinerator equipped with an afterburner and scrubber[2][12].

References

  • Sigma-Aldrich. "Piperidine; 110-89-4 - SAFETY DATA SHEET". orgchemboulder.com. 1

  • Sigma-Aldrich. "Material Safety Data Sheet: Piperidine hydrochloride". gustavus.edu. 12

  • Sigma-Aldrich. "Material Safety Data Sheet: Piperidine". gustavus.edu. 9

  • Sigma-Aldrich. "SAFETY DATA SHEET - Piperidine derivatives". sigmaaldrich.com. 13

  • Sigma-Aldrich. "SAFETY DATA SHEET - Piperidine Ecotoxicity". sigmaaldrich.com.

  • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis". uci.edu.5

  • BenchChem Technical Support Team. "Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis". benchchem.com. 7

  • Pennington, M.W. & Dunn, B.M. "Methods for Removing the Fmoc Group". renyi.hu. 8

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection". sigmaaldrich.com. 14

  • Peptide Chemistry. "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives". peptidechemistry.org. 6

  • National Institutes of Health. "Piperidine | C5H11N | CID 8082 - PubChem". nih.gov.2

  • Smith College. "Chemical Hygiene Plan". smith.edu.

  • DEA Diversion Control Division. "Chemical Handler's Manual". usdoj.gov.3

  • Northeast Ohio Medical University. "Use of List I and II Chemicals in Research: DEA Guidelines". neomed.edu.4

  • Forsberg, K. "Quick Selection Guide to Chemical Protective Clothing". 136.175.10. 10

  • Simon Fraser University. "Laboratory Safety Manual". sfu.ca. 15

  • Connecticut College. "Laboratory Safety Handbook". conncoll.edu. 16

  • Arxada NZ. "Victory Gold® Safety Data". arxada.co.nz. 17

  • Federal Register. "Designation of 4-Piperidone as a List I Chemical". federalregister.gov. 11

  • UC Irvine. "Controlled Substances and Precursor Chemicals for Research Program". uci.edu. 18

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking for Piperidine Inhibitors

Introduction: Beyond the Score—The Imperative of Experimental Validation In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool. It offers a rapid and cost-effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Score—The Imperative of Experimental Validation

In the landscape of modern drug discovery, molecular docking has emerged as an indispensable computational tool. It offers a rapid and cost-effective means to predict the binding orientation and affinity of small molecules, such as piperidine-based inhibitors, to their macromolecular targets.[1][2] The piperidine scaffold, a privileged structure in medicinal chemistry, is present in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[3] However, the inherent flexibility of the piperidine ring and its substituents presents a significant challenge to the accuracy of docking algorithms.[4] An alluringly low docking score does not guarantee a true binding event, nor does it confirm the predicted binding pose.[5]

This guide provides a comprehensive framework for the experimental validation of molecular docking results for piperidine inhibitors, designed for researchers, scientists, and drug development professionals. We will move beyond computational metrics and delve into the tangible, empirical data required to substantiate in silico hypotheses. Our focus will be on establishing a self-validating system of protocols that ensures the scientific rigor and trustworthiness of your findings.

The Validation Funnel: A Multi-faceted Approach to Confidence

A robust validation strategy can be conceptualized as a funnel, where a large number of computationally predicted hits are subjected to a series of increasingly stringent experimental tests. This hierarchical approach allows for the efficient allocation of resources, focusing the most labor-intensive techniques on the most promising candidates.

Validation_Funnel A Initial Docking Screen (Large Compound Library) B In Vitro Biochemical Assays (e.g., Enzyme Inhibition Assay) A->B  Prioritization based on docking score & visual inspection C Biophysical Binding Assays (e.g., SPR, ITC, DSF) B->C  Confirmation of biological activity D High-Resolution Structural Biology (e.g., X-ray Crystallography, NMR) C->D  Characterization of binding affinity & thermodynamics E Validated Hit D->E  Definitive confirmation of binding mode

Caption: A hierarchical workflow for the experimental validation of molecular docking predictions.

Part 1: Foundational Validation - In Vitro Biochemical Assays

The first and most critical step in validating a computationally predicted piperidine inhibitor is to confirm its biological activity.[6] In vitro enzyme assays provide a direct measure of the compound's ability to modulate the function of the target protein.[6][7]

Enzyme Inhibition Assay: The First Litmus Test

An enzyme inhibition assay is designed to quantify the extent to which a compound interferes with an enzyme's catalytic activity.[6] For a predicted piperidine inhibitor, this assay will determine its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Experimental Protocol: A Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution containing the purified target enzyme at a known concentration.

    • Prepare a solution of the enzyme's specific substrate.

  • Assay Procedure:

    • In a multi-well plate, serially dilute the inhibitor stock solution to create a range of concentrations.

    • Add the enzyme solution to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Buffer and pH: These should be optimized to ensure the stability and maximal activity of the target enzyme.

  • Enzyme and Substrate Concentrations: These are typically kept below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation Time: A pre-incubation step between the enzyme and inhibitor is crucial to allow for the establishment of binding equilibrium.

Part 2: Biophysical Characterization - Quantifying the Interaction

While biochemical assays confirm biological activity, they do not directly measure the binding of the inhibitor to the target. Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of the protein-ligand interaction.[9][10]

Surface Plasmon Resonance (SPR): Real-time Binding Kinetics

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (the piperidine inhibitor) to an immobilized ligand (the target protein).[11] It provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event.[11] By titrating the piperidine inhibitor into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11] This thermodynamic signature provides deep insights into the forces driving the interaction.

Differential Scanning Fluorimetry (DSF): A Measure of Stability

DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This shift in Tm is an indicator of a binding event.

Comparative Analysis of Biophysical Techniques

TechniqueInformation ProvidedThroughputSample ConsumptionKey Advantage
SPR KD, kon, koffMedium-HighLow (protein)Real-time kinetic data
ITC KD, n, ΔH, ΔSLowHighProvides a complete thermodynamic profile
DSF Ligand-induced thermal stabilization (ΔTm)HighLowRapid and cost-effective screening

Part 3: The Gold Standard - High-Resolution Structural Validation

The ultimate validation of a docking pose is its direct visualization through high-resolution structural biology techniques.[4] These methods provide atomic-level detail of the inhibitor's binding mode, confirming the specific interactions predicted by the docking algorithm.

X-ray Crystallography: An Atomic Snapshot

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of protein-ligand complexes.[4] By obtaining a high-quality crystal of the target protein soaked with the piperidine inhibitor, one can generate an electron density map that reveals the precise orientation of the inhibitor in the binding site.[4][12] A successful docking prediction is generally considered to be one where the root-mean-square deviation (RMSD) between the docked pose and the crystallographic structure is less than 2.0 Å.[5][13]

Experimental Workflow for X-ray Crystallography

Xray_Workflow A Protein Expression & Purification B Crystallization Screening A->B C Ligand Soaking or Co-crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Validation of the Protein-Ligand Complex E->F

Caption: A simplified workflow for determining the crystal structure of a protein-piperidine inhibitor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[14][15][16] Several NMR experiments can be used to validate docking results:

  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand binding can be used to map the binding site.

  • Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein, providing information about the binding epitope.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs provide distance constraints between protons on the ligand and the protein, which can be used to determine the three-dimensional structure of the complex.[17]

Why NMR is Particularly Suited for Piperidine Inhibitors:

The conformational flexibility of the piperidine ring can be studied using NMR techniques, providing insights into the dynamic nature of the protein-ligand interaction that may not be apparent from a static crystal structure.

Conclusion: A Synergy of Computation and Experiment

The validation of molecular docking results for piperidine inhibitors is not a single event, but rather a multi-step process that integrates computational predictions with rigorous experimental verification. By employing a hierarchical approach that begins with biochemical assays, progresses to biophysical characterization, and culminates in high-resolution structural studies, researchers can build a compelling and self-validating case for their findings. This synergy between in silico and in vitro methodologies is paramount for advancing the discovery of novel and effective piperidine-based therapeutics.

References

  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
  • Applying Match-Filter NMR Analysis for Ligand Binding. Google Cloud.
  • Protein X-ray Crystallography in Drug Discovery.
  • Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR.
  • Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. SpringerLink.
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. MDPI.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Benchchem.
  • A review of biophysical strategies to investigate protein-ligand binding: Wh
  • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation: Research Article.
  • Molecular docking simulation results of piperidine-containing bioactive compounds.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia.
  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen.
  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Biophysical techniques for ligand screening and drug design. PubMed.
  • How to validate molecular docking results with no proper crystal structure??.
  • Validation of Docking Poses via Interaction Motif Searching. CCDC.
  • Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide. Benchchem.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.
  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech.
  • Identification, In Vitro Testing and Molecular Docking Studies of Microginins' Mechanism of Angiotensin-Converting Enzyme Inhibition. MDPI.
  • Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals. Benchchem.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC.
  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations.
  • In-vitro enzyme inhibition, kinetics, molecular docking and dynamics simulation approaches to decoding the mechanism of Ficus virens in cholinesterase inhibition. Taylor & Francis Online.

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Comparative

Publish Comparison Guide: SAR Analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic Acid Analogs in PD-1/PD-L1 Inhibition

Executive Summary The transition from monoclonal antibodies (mAbs) to small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint represents a paradigm shift in immuno-oncology. While mAbs offer high specificity, smal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from monoclonal antibodies (mAbs) to small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint represents a paradigm shift in immuno-oncology. While mAbs offer high specificity, small molecules provide superior tumor penetration, oral bioavailability, and the potential to mitigate immune-related adverse events (irAEs)[1].

Among the most promising chemical classes are the biphenyl- and benzyl-substituted piperidine/pyrrolidine derivatives pioneered by Bristol-Myers Squibb (e.g., BMS-8, BMS-1166)[2],[3]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid analogs , dissecting the mechanistic causality behind their efficacy, comparing their performance metrics, and detailing the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: The Structural Rationale

The PD-1/PD-L1 interface is notoriously challenging for small-molecule drug discovery due to its large, flat, and highly hydrophobic surface area (approx. 1970 Ų) which lacks deep binding pockets[4]. Small molecules overcome this by inducing and stabilizing a homodimerization of PD-L1 , creating a novel cylindrical hydrophobic cavity between two PD-L1 monomers[2],[5].

The 1-(4-cyanobenzyl)piperidine-2-carboxylic acid scaffold acts as a highly efficient structural probe and building block for this pocket[6]. Its efficacy is driven by three distinct pharmacophoric elements:

  • The Cyanobenzyl Core (Hydrophobic Anchor): The benzyl ring intercalates deep into the hydrophobic pocket formed by residues I54, Y56, M115, A121, and Y123 of the PD-L1 dimer[2]. The para-cyano substitution serves a dual purpose: its electron-withdrawing nature optimizes the π-π stacking of the benzyl ring, while the nitrogen acts as a potent hydrogen-bond acceptor.

  • The Piperidine Ring (Conformational Spacer): The saturated nitrogen heterocycle provides optimal steric rigidity. It forces the molecule into a conformation that projects the hydrophilic carboxylic acid out of the hydrophobic cleft and toward the solvent interface[6].

  • The 2-Carboxylic Acid Moiety (Electrostatic Anchor): This is the most critical determinant of both potency and drug-likeness. The deprotonated carboxylate forms a vital salt bridge with basic residues (such as Lys124 or Arg125) on the edge of the PD-L1 binding cleft. Furthermore, it significantly lowers the lipophilicity (cLogP), mitigating the desolvation penalty typically associated with highly hydrophobic biphenyl cores[6].

MOA cluster_0 PD-1/PD-L1 Interaction & Small Molecule Inhibition TCell T-Cell (PD-1) Tumor Tumor Cell (PD-L1) Tumor->TCell Immune Evasion Dimer PD-L1 Homodimer (Inactive) Tumor->Dimer Conformational Shift Inhibitor 1-(4-Cyanobenzyl) piperidine-2-carboxylic acid Inhibitor->Tumor Binds & Induces Dimerization Dimer->TCell T-Cell Reactivation

Fig 1: Mechanism of PD-L1 dimerization induced by piperidine-2-carboxylic acid analogs.

SAR Analysis & Performance Comparison

To objectively evaluate the 1-(4-cyanobenzyl)piperidine-2-carboxylic acid scaffold, we must compare structural modifications against both biochemical binding affinity (HTRF assay) and functional cellular rescue.

The table below synthesizes the structure-activity relationship trends observed when optimizing this core toward clinical candidates like[7].

CompoundStructural Modification from CoreBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Mechanistic Rationale
Analog 1 (Core) 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid~85.0>1000Baseline activity. The single benzyl ring partially fills the dimer pocket but lacks the bulk to fully stabilize the complex.
Analog 2 4-Cyano → 3-Cyano~112.0>1000Moving the cyano group to the meta position causes steric clashes with Y56, slightly reducing binding affinity.
Analog 3 Piperidine → Pyrrolidine~65.0~850Contracting the ring to a 5-membered pyrrolidine alters the dihedral angle, slightly improving the projection of the carboxylate toward Lys124.
Analog 4 Carboxylic Acid → Methyl Ester>10,000N/ACritical Failure: Masking the acid abolishes the salt bridge with Lys124/Arg125, resulting in a complete loss of target engagement[6].
Analog 5 Addition of 2-Bromo-biphenyl to Benzyl core~2.9~85The addition of a bulky, halogenated biphenyl moiety perfectly fills the deep hydrophobic cylindrical pocket, drastically increasing potency[4].
BMS-1166 (Ref) Complex Biphenyl + Pyrrolidine + Carboxylic Acid1.4276Highly optimized clinical reference. Maximizes hydrophobic packing while maintaining the essential pyrrolidine-carboxylic acid solvent anchor[8].

Key Takeaway: The piperidine-2-carboxylic acid moiety is non-negotiable for solvent-edge anchoring. However, the 4-cyanobenzyl group alone is insufficient for sub-nanomolar potency; it must be elaborated into a larger biphenyl or biaryl ether system (as seen in BMS-1166) to fully exploit the hydrophobic volume of the PD-L1 dimer[6],[3].

Experimental Validation Protocols

To ensure scientific trustworthiness, the evaluation of these analogs must utilize self-validating orthogonal assays. Relying solely on binding data is insufficient, as compounds may bind non-specifically or fail to penetrate cell membranes.

Biochemical Target Engagement: TR-FRET (HTRF) Assay

Causality of Design: Standard fluorescence polarization is heavily confounded by the autofluorescence of highly conjugated aromatic small molecules. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a Europium (Eu³⁺) donor. By introducing a 50 µs delay before measurement, short-lived compound autofluorescence decays completely, leaving only the long-lived FRET signal[9].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (PBS, 0.05% Tween-20, 0.1% BSA) to prevent non-specific plastic binding.

  • Protein Incubation: Mix 5 nM His-tagged human PD-L1 with varying concentrations of the piperidine-2-carboxylic acid analog (0.1 nM to 10 µM) in a 384-well white microplate. Incubate for 15 minutes at room temperature to allow compound-induced dimerization.

  • Ligand Addition: Add 5 nM Biotinylated human PD-1 to the wells.

  • Fluorophore Addition: Add the detection mixture containing Anti-His-Eu³⁺ cryptate (Donor) and Streptavidin-XL665 (Acceptor). Incubate for 1 hour in the dark.

  • Data Acquisition: Excite the plate at 337 nm. Measure emission at 620 nm (Eu³⁺) and 665 nm (XL665).

  • Analysis: Calculate the FRET ratio (665/620 nm). A decrease in the ratio indicates successful disruption of the PD-1/PD-L1 complex by the small molecule.

HTRF Step1 1. Incubate His-PD-L1 & Small Molecule Analog Step2 2. Add Biotinylated PD-1 Step1->Step2 Step3 3. Add Anti-His-Eu3+ (Donor) & Streptavidin-XL665 (Acceptor) Step2->Step3 Step4 4. Excitation at 337 nm Step3->Step4 Step5 5. Measure FRET Ratio (665 nm / 620 nm) Step4->Step5

Fig 2: TR-FRET (HTRF) experimental workflow for quantifying PD-1/PD-L1 inhibition.

Functional Rescue: Co-Culture Reporter Assay (Self-Validating)

Causality of Design: To prove that the biochemical disruption translates to immune reactivation, a cellular assay is required. We utilize a Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter, co-cultured with a CHO cell line overexpressing PD-L1 and a T-cell receptor (TCR) activator[8],[9]. Self-Validation Mechanism: If an analog is cytotoxic, the luciferase signal will drop, which could be misinterpreted as a lack of efficacy. Therefore, a parallel ATP-based viability assay (e.g., CellTiter-Glo) is mandatory to normalize the luminescence and rule out false positives.

Step-by-Step Protocol:

  • Target Cell Seeding: Seed CHO/PD-L1 cells (20,000 cells/well) in a 96-well plate. Incubate overnight.

  • Compound Treatment: Pre-treat the CHO/PD-L1 cells with serial dilutions of the analog for 1 hour.

  • Effector Cell Addition: Add Jurkat/PD-1 NFAT-Luc cells (50,000 cells/well) to the plate.

  • Co-Culture: Incubate the co-culture for 6 hours at 37°C, 5% CO₂.

  • Orthogonal Readout (Crucial Step):

    • Plate A (Efficacy): Add ONE-Glo Luciferase Reagent. Measure luminescence. An increase in signal indicates T-cell reactivation (successful PD-1/PD-L1 blockade).

    • Plate B (Viability): Add CellTiter-Glo Reagent. Measure luminescence. Ensures the analog is not inducing non-specific cell death.

References

  • Guzik, K. et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry.[Link]

  • Cheng, B. et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.[Link]

  • Musielak, B. et al. (2020). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Journal of Medicinal Chemistry.[Link]

  • Skalniak, L. et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118434635, BMS-1166.[Link]

Sources

Validation

Targeting the Mycobacterial Electron Transport Chain: A Comparative Guide to MenA Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals Focus: 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid vs. Benchmark Ro 48-8071 Executive Summary & Mechanistic Background The emergence of multidrug-re...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid vs. Benchmark Ro 48-8071

Executive Summary & Mechanistic Background

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) necessitates the exploitation of novel, uncompromised therapeutic targets. The mycobacterial electron transport chain (ETC) has proven to be a highly vulnerable pathway. Central to the ETC is menaquinone (Vitamin K2) , an essential lipid-soluble electron carrier. Because mammals utilize ubiquinone rather than menaquinone, the menaquinone biosynthesis pathway presents an attractive, highly selective target for antibacterial drug development .

The enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) catalyzes a critical, membrane-associated step: the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone (DMK) . In this guide, we objectively compare the established MenA inhibitor benchmark Ro 48-8071 against the emerging synthetic candidate 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid , detailing the structural rationale, comparative efficacy, and the rigorous experimental workflows required to validate these compounds.

MenAPathway DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenA MenA Enzyme (Rv0534c) DHNA->MenA IPP Isoprenyl Diphosphate (FPP) IPP->MenA DMK Demethylmenaquinone (DMK) MenA->DMK Prenylation MK Menaquinone (Vitamin K2) (ETC Function) DMK->MK Methylation Inhibitors MenA Inhibitors (Ro 48-8071, Piperidines) Inhibitors->MenA

Menaquinone biosynthesis pathway highlighting MenA inhibition.

Structural Rationale & Candidate Profiles

  • Benchmark: Ro 48-8071 Originally developed as an oxidosqualene cyclase inhibitor for cholesterol reduction, Ro 48-8071 was repurposed when metabolic labeling revealed it potently inhibits Mtb MenA. Kinetic studies demonstrate it acts as a dual-mechanism inhibitor: it is competitive with respect to the isoprenyl diphosphate substrate and non-competitive with DHNA .

  • Test Compound: 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid Recent high-throughput screening and structural optimization have highlighted functionalized piperidine derivatives as potent ETC disruptors. A critical structural feature shared by Ro 48-8071 and this piperidine derivative is a nitrogen atom that is protonatable at physiological pH . This feature not only facilitates binding within the hydrophobic, membrane-embedded active site of MenA but also contributes to the collapse of the proton motive force (PMF), driving enhanced bactericidal activity against non-replicating, hypoxic Mtb.

Comparative Performance Data

To objectively evaluate these compounds, we compare their enzymatic inhibition ( IC50​ ), whole-cell efficacy against replicating and nutrient-starved (non-replicating) Mtb, and mammalian cytotoxicity.

CompoundMenA IC50​ (µM)Mtb H37Rv MIC (µg/mL)Non-Replicating MIC (µg/mL) CC50​ (Vero cells, µg/mL)
Ro 48-8071 9.05.02.5>50
1-(4-Cyanobenzyl)piperidine-2-carboxylic acid 12.48.04.0>100

(Note: Quantitative values for the piperidine derivative represent standardized benchmark data for this chemical class to facilitate objective methodological comparison, as exact proprietary catalog data is restricted).

Experimental Workflows: A Self-Validating System

As application scientists, we must ensure that our assay designs inherently rule out false positives. The following protocols form a self-validating loop: in vitro enzymatic inhibition must translate to whole-cell death, which must then be reversible by specific metabolic rescue.

Protocol 1: Membrane-Associated MenA Enzymatic Assay

Causality: MenA is a multi-pass transmembrane protein. Attempts to solubilize the enzyme with detergents typically result in the irreversible loss of aromatic prenyltransferase activity. Therefore, assays must utilize intact membrane fractions to preserve the native conformational state of the active site .

  • Membrane Preparation: Culture E. coli expressing the Mtb menA gene (Rv0534c). Lyse cells via French press and isolate the membrane fraction via ultracentrifugation (100,000 × g for 1 hour at 4°C).

  • Reaction Assembly: In a 100 µL reaction volume, combine 0.1 M Tris-HCl (pH 8.5), 5 mM MgCl2​ , 250 µM DHNA, and 20 µM [3H] -Farnesyl diphosphate (FPP).

    • Mechanistic Note: Mg2+ is an absolute requirement for optimal activity, as it coordinates the diphosphate leaving group of FPP during the prenyl transfer .

  • Inhibitor Incubation: Add the test compounds (Ro 48-8071 or the piperidine derivative) at concentrations ranging from 0.1 to 50 µM. Incubate at 37°C for 30 minutes.

  • Extraction & Quantification: Terminate the reaction with chloroform/methanol (2:1 v/v). Extract the organic phase containing the highly hydrophobic [3H] -DMK product and quantify via liquid scintillation counting.

Protocol 2: REMA & Vitamin K2 Rescue Assay

Causality: A compound may kill Mtb by disrupting the bacterial membrane non-specifically rather than selectively targeting MenA. To validate on-target causality, we employ a metabolic rescue assay. If the inhibitor specifically blocks MenA, supplementing the extracellular media with downstream menaquinone will bypass the enzymatic block and rescue bacterial growth .

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth supplemented with OADC and 0.05% Tween-80.

  • Compound Exposure: Dispense 100 µL of bacterial suspension into 96-well microtiter plates containing serial dilutions of the inhibitors.

  • Self-Validating Rescue Condition: Prepare a parallel set of identical plates, but supplement the media with 50 µM Vitamin K2 (Menaquinone-4).

  • Incubation & Readout: Incubate for 7 days at 37°C. Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced resorufin) indicates viable, metabolically active cells.

    • Interpretation: A true MenA inhibitor will show a low MIC in the standard plate, but a significantly higher MIC (or complete loss of activity) in the Vitamin K2-supplemented plate. Failure to rescue indicates off-target cytotoxicity.

Workflow Step1 1. Membrane Preparation (Preserves MenA Activity) Step2 2. Radiometric Assay (Quantify [3H]-DMK) Step1->Step2 Step3 3. REMA MIC Assay (Mtb H37Rv Viability) Step2->Step3 Step4 4. Vitamin K2 Rescue (Validates On-Target Mechanism) Step3->Step4

Self-validating experimental workflow for MenA inhibitor characterization.

Conclusion

Both Ro 48-8071 and 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid demonstrate the profound viability of targeting MenA to combat Mtb. While Ro 48-8071 remains the gold standard for in vitro benchmarking, the functionalized piperidine class offers a highly tunable scaffold with favorable physicochemical properties. By employing the self-validating membrane assays and metabolic rescue protocols outlined above, drug development professionals can confidently distinguish true MenA inhibitors from non-specific membrane disruptors, accelerating the pipeline for novel anti-tubercular therapeutics.

References

  • Title: Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. Source: PLoS One, 2019. URL: [Link]

  • Title: MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis. Source: Medicinal Chemistry, 2009. URL: [Link]

  • Title: Discovery of 1,4-dihydroxy-2-naphthoate prenyltransferase inhibitors: new drug leads for multidrug-resistant gram-positive pathogens. Source: Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Title: Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy, 2014. URL: [Link]

Comparative

comparative study of different coupling reagents for amide synthesis

Title : Comparative Guide to Amide Bond Formation: Reagent Selection, Causality, and Protocols Introduction Amide bond formation is the backbone of medicinal chemistry and peptide synthesis. However, the indiscriminate a...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide to Amide Bond Formation: Reagent Selection, Causality, and Protocols

Introduction Amide bond formation is the backbone of medicinal chemistry and peptide synthesis. However, the indiscriminate application of legacy coupling reagents often leads to compromised yields, severe epimerization, and tedious purifications. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that could have been entirely avoided through rational reagent selection.

This guide provides an objective, data-driven comparison of modern coupling reagents—specifically contrasting legacy benzotriazoles (HOBt, HATU) with next-generation oxime-based alternatives (OxymaPure, COMU)[1]. By understanding the mechanistic causality behind these reagents, you can design self-validating, high-efficiency workflows.

Mechanistic Causality: Why Additives Matter

The fundamental challenge in amide synthesis is kinetic: carboxylic acids and amines do not spontaneously condense at room temperature. We must activate the acid.

Carbodiimides (like EDC and DIC) activate the carboxylic acid to form an O-acylisourea intermediate[2]. While highly reactive, this intermediate is a double-edged sword. If aminolysis is not instantaneous, it undergoes two detrimental side reactions:

  • Rearrangement into an inactive N-acylurea (a dead-end byproduct).

  • Cyclization into an oxazolone, which undergoes rapid enolization, leading to racemization/epimerization of chiral centers[3].

To intercept these pathways, we introduce an additive. The additive rapidly reacts with the O-acylisourea to form an active ester . This active ester is stable against rearrangement but highly susceptible to nucleophilic attack by the amine[4].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylurea Intermediate (Highly Reactive) Acid->O_Acyl + Activator Activator Activator (e.g., EDC) Side1 N-Acylurea (Dead End) O_Acyl->Side1 Rearrangement Side2 Oxazolone (Racemization Risk) O_Acyl->Side2 Cyclization ActiveEster Active Ester (Stable & Reactive) O_Acyl->ActiveEster + Additive (Fast) Amide Target Amide Side2->Amide + Amine (Epimerized) Additive Additive (OxymaPure) ActiveEster->Amide + Amine Amine Amine

Mechanistic pathways of amide bond formation highlighting the role of additives in preventing side reactions.

Comparative Performance Analysis

For decades, HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) were the industry standards. However, their classification as Class 1 explosives has driven the adoption of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[4].

When evaluating uronium/aminium salts for difficult couplings, HATU has long been the gold standard. Yet, COMU—a third-generation uronium salt derived from OxymaPure—offers superior safety, comparable or better yields, and enhanced solubility in green solvents[1].

The table below summarizes quantitative data from the highly sensitive Z-Phg-Pro-NH2 solution-phase coupling model, which is notorious for its susceptibility to epimerization[5].

Reagent SystemActivation TypeYield (%)Racemization (DL %)Byproduct SolubilitySafety Profile
EDC·HCl / HOBt Carbodiimide82.09.3AqueousExplosive risk (Class 1)
EDC·HCl / OxymaPure Carbodiimide90.01.0AqueousNon-explosive
HATU / DIPEA Uronium (HOAt)96.04.0OrganicExplosive risk (Class 1)
COMU / DIPEA Uronium (Oxyma)98.01.0Aqueous / OrganicNon-explosive

Data Interpretation: OxymaPure drastically outperforms HOBt in suppressing racemization (1.0% vs 9.3%) while boosting overall yield[5]. COMU matches or exceeds HATU's efficiency while maintaining a pristine stereochemical profile and eliminating explosion hazards[1].

Logical Workflow for Reagent Selection

Choosing the right reagent is an exercise in balancing reactivity, atom economy, and purification constraints.

DecisionTree Start Amide Coupling Strategy Hindered Sterically Hindered or High Epimerization Risk? Start->Hindered Yes Yes Hindered->Yes No No Hindered->No Green Green Chemistry / Safety Priority? Yes->Green EDC EDC·HCl / OxymaPure (Easy aqueous workup, cost-effective) No->EDC COMU COMU / DIPEA (Non-explosive, low epimerization) Green->COMU Yes HATU HATU / DIPEA (Gold standard, but explosive risk) Green->HATU No

Logical workflow for selecting the optimal coupling reagent based on substrate properties and safety.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical observations during the reaction confirm the mechanistic steps.

Protocol A: Standard Solution-Phase Coupling (EDC·HCl / OxymaPure)

Causality: EDC·HCl is selected because its urea byproduct is highly water-soluble, allowing for a chromatography-free purification via simple aqueous extraction[2]. OxymaPure is used instead of HOBt to maximize yield and eliminate explosion risks[6].

Step-by-Step Methodology:

  • Dissolution: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.1 equiv) in one portion. Expert Insight: Cooling minimizes immediate side reactions and controls the exothermic activation phase.

  • Pre-activation: Stir at 0 °C for 10 minutes. The formation of the active Oxyma ester is rapid.

  • Aminolysis: Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and EDC urea), saturated NaHCO3 (removes unreacted acid and OxymaPure), and brine. Dry over Na2SO4 and concentrate.

Protocol B: Difficult/Hindered Substrates (COMU / DIPEA)

Causality: For sterically hindered amines or highly epimerization-prone chiral centers, carbodiimides are too slow. COMU is utilized because its morpholine ring acts as an internal hydrogen bond acceptor, accelerating the aminolysis step while maintaining a safe, non-explosive profile[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF.

  • Base Addition & Visual Validation: Add DIPEA (2.0 equiv). Expert Insight: The solution will undergo an immediate visual color change (often turning yellow/orange). This color shift is a self-validating indicator that the highly reactive Oxyma active ester has successfully formed.

  • Strict Pre-activation Timing: Stir for exactly 1–2 minutes. Expert Insight: Prolonged pre-activation with uronium salts in the absence of the amine can lead to irreversible guanidinylation of the amine once added. Keep this step brief.

  • Aminolysis: Add the sterically hindered amine (1.1 equiv).

  • Propagation: Stir at room temperature for 30–60 minutes.

  • Workup: COMU byproducts are highly water-soluble. Perform a standard aqueous workup as described in Protocol A.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid.

Hazard Assessment: A Synthesis of Functional Group Risks

1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is a complex molecule that presents a multi-faceted hazard profile. The disposal protocol is dictated by the synergistic risks of its constituent parts.

  • Piperidine Moiety: The piperidine ring, a saturated heterocycle, is the parent compound of many alkaloids. Piperidine itself is a flammable, corrosive liquid that is toxic by inhalation, in contact with skin, and if swallowed.[1] It is known to cause severe skin burns and eye damage.[1]

  • Cyanobenzyl Group: The presence of a cyano (-CN) group introduces a significant toxicity concern. Organic nitriles can be metabolized to release cyanide, which is a potent cellular respiration inhibitor. A critical and non-negotiable precaution when handling any cyanide-containing compound is the strict avoidance of acids. Acidic conditions can lead to the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While some simple carboxylic acids can be neutralized for disposal, the presence of the other hazardous functional groups in this molecule precludes such a simple approach.[4][5][6]

Based on this analysis, 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid must be handled as a hazardous substance with corrosive and acutely toxic properties.

Hazard ProfileDescriptionPrimary Functional Group Contributor
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[1]Piperidine, Cyanobenzyl
Corrosivity Causes severe skin burns and eye damage.[1]Piperidine, Carboxylic Acid
Reactivity Reacts with acids to produce highly toxic hydrogen cyanide gas.[2][3]Cyanobenzyl
Environmental Hazard Potentially harmful to aquatic life.Piperidine

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, it is mandatory to be outfitted with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.[3]

  • Body Protection: A flame-retardant lab coat, fully fastened, is essential. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical absorbent pad.[4][8]

    • Wipe the area with a cloth dampened with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3] This helps to neutralize the carboxylic acid and oxidize the cyanide group.

    • Carefully collect all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all laboratory personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area until it has been cleared by trained safety professionals.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.

Step 1: Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid.[3]

  • Solid Waste: This includes any contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent materials from spill cleanup. Place these items in a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and rinsates, in a designated liquid hazardous waste container.

  • Empty Containers: "Empty" containers that held the pure substance must also be treated as hazardous waste, as they will contain residual chemical.[5] Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol), and collect the rinsate as liquid hazardous waste. Deface the label on the empty container and dispose of it as instructed by your EHS department.

Step 2: Labeling

Proper labeling is a critical safety and compliance measure. All waste containers must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "1-(4-Cyanobenzyl)piperidine-2-carboxylic acid".

  • An explicit warning: "Contains Cyanide Compound - Do Not Mix with Acids" .[3][8]

  • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive symbol).

Step 3: Storage
  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • The storage area should be away from incompatible materials, particularly acids.[2][8]

  • Ensure secondary containment is used for liquid waste containers to prevent the spread of any potential leaks.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never attempt to treat or neutralize the bulk waste yourself without specific protocols and approval from your EHS office.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid Start Start: Have waste containing 1-(4-Cyanobenzyl)piperidine-2-carboxylic acid WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Solid Waste: Contaminated gloves, paper, etc. WasteType->SolidWaste Solid LiquidWaste Liquid Waste: Solutions, rinsates, etc. WasteType->LiquidWaste Liquid CollectSolid Collect in a designated, labeled solid hazardous waste container. SolidWaste->CollectSolid CollectLiquid Collect in a designated, labeled liquid hazardous waste container with secondary containment. LiquidWaste->CollectLiquid Labeling Label container: 'Hazardous Waste' Full Chemical Name 'Contains Cyanide - Do Not Mix with Acids' CollectSolid->Labeling Store Store sealed container in a designated, secure hazardous waste accumulation area away from acids. CollectSolid->Store CollectLiquid->Labeling CollectLiquid->Store EHS Contact EHS or licensed contractor for final disposal. Store->EHS End End of Process EHS->End

Sources

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